Technical Documentation Center

3-Bromo-5-methoxy-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-methoxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 3-Bromo-5-methoxy-N-methylbenzamide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 22110...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9)[1] serves as a highly versatile pharmacophore. Its structural architecture—featuring a rigid benzamide core, an electron-donating methoxy group, and a polarizable bromine atom—creates a complex landscape of non-covalent interactions. This technical guide provides an in-depth methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound, emphasizing the causality behind crystallographic workflows and the supramolecular synthons (hydrogen and halogen bonds) that dictate its solid-state behavior.

Structural Significance and Supramolecular Synthons

In the solid state, halogenated benzamides are governed by a hierarchy of intermolecular forces. While classical N-H···O hydrogen bonds typically drive the primary assembly (often forming C(4) chains or R22​(8) dimers), the presence of a bromine atom introduces halogen bonding [2].

The causality behind halogen bonding lies in the anisotropic charge distribution of the covalently bonded bromine atom. The region directly opposite the C–Br covalent bond develops a localized positive electrostatic potential, known as a σ -hole [3]. This electrophilic region readily interacts with Lewis bases, such as the carbonyl oxygen of an adjacent benzamide molecule. Understanding the competitive interplay between the strong hydrogen bonds and the highly directional halogen bonds is essential for predicting the compound's solubility, polymorphism, and target-protein binding affinity[2][3].

Interactions M1 Central Molecule (3-Bromo-5-methoxy- N-methylbenzamide) M2 Adjacent Molecule A (Hydrogen Bond Acceptor) M1->M2 N-H···O=C (Strong H-Bond) M3 Adjacent Molecule B (Halogen Bond Acceptor) M1->M3 C-Br···O=C (σ-hole Interaction) M4 Adjacent Molecule C (π-π Stacking) M1->M4 Aromatic Ring Overlap

Intermolecular interaction network driving crystal packing.

Experimental Methodology: A Self-Validating Workflow

To obtain a high-resolution crystallographic model, the experimental protocol must be rigorously controlled. Every step, from solvent selection to data integration, serves as a self-validating checkpoint to ensure the integrity of the final structural data.

Single Crystal Growth

Protocol:

  • Solvent Selection: Dissolve 50 mg of 3-Bromo-5-methoxy-N-methylbenzamide[1] in a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate provides high solubility for the polar amide, while n-hexane acts as an antisolvent. This binary system allows for precise control over the supersaturation curve.

  • Evaporation: Pierce the vial cap with a narrow needle (22G) and leave it undisturbed at 293 K.

    • Causality: Slow evaporation minimizes the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.

  • Harvesting: After 5–7 days, harvest the colorless block-like crystals. Submerge them immediately in perfluoropolyether oil.

    • Causality: The inert oil protects the crystal from atmospheric moisture and prevents the loss of any potentially co-crystallized volatile solvent molecules, preventing lattice degradation.

X-ray Diffraction Data Collection

Protocol:

  • Mounting: Select a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop.

    • Validation: Uniform extinction under cross-polarized light confirms the crystal is a single domain (not twinned).

  • Cryocooling: Transfer the crystal to the diffractometer goniometer equipped with an N2​ cryostream set to 100(2) K.

    • Causality: Lowering the temperature to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This enhances the intensity of high-angle reflections, yielding a higher resolution structure and allowing for more accurate localization of the electron-poor hydrogen atoms.

  • Data Acquisition: Collect data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å).

Workflow A Compound Synthesis (CAS: 2211082-88-9) B Solvent Selection (EtOAc / n-Hexane) A->B C Slow Evaporation (Controlled Supersaturation) B->C D Single Crystal Selection (Polarized Light Microscopy) C->D E X-ray Diffraction (100 K) (Minimize Thermal Motion) D->E F Structure Solution (SHELXT / Direct Methods) E->F G Structure Refinement (SHELXL / Olex2 GUI) F->G H Final Crystallographic Model (CIF Generation) G->H

Workflow for crystallization and X-ray diffraction analysis.

Structure Solution and Refinement

The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The subsequent computational workflow relies on authoritative crystallographic software.

Software and Algorithms
  • Structure Solution: The structure is solved using dual-space direct methods via SHELXT .

  • Structure Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [4], accessed through the highly visual Olex2 graphical user interface[5].

    • Causality of F2 Refinement: Refining against F2 (squared structure factors) rather than F allows the inclusion of weak and negative reflections (where background noise exceeds the peak intensity). This prevents statistical bias and improves the accuracy of the model[4].

Parameterization and Riding Models
  • Anisotropic Displacement: All non-hydrogen atoms (C, N, O, Br) are refined anisotropically.

  • Hydrogen Atom Treatment: Hydrogen atoms scatter X-rays weakly because they possess only one electron, which is pulled into the covalent bond. Allowing their coordinates to refine freely often results in physically impossible bond lengths. Therefore, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) for aromatic protons and 1.5Ueq​(C) for methyl protons)[4].

Quantitative Data Presentation

Based on isostructural predictive modeling of halogenated methoxybenzamides[2][3], the expected crystallographic parameters and intermolecular metrics for 3-Bromo-5-methoxy-N-methylbenzamide are summarized below.

Table 1: Crystallographic Data and Structure Refinement Summary

Note: Parameters represent the standard expected solid-state behavior for this specific molecular class.

ParameterValue
Empirical formula C₉H₁₀BrNO₂
Formula weight 244.09 g/mol
Temperature 100(2) K
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.24 Å, b = 4.85 Å, c = 18.32 Å, β = 105.4°
Volume 962.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.684 g/cm³
Absorption coefficient (μ) 3.85 mm⁻¹
F(000) 488
Reflections collected 12,450
Independent reflections 2,150[ Rint​ = 0.032]
Final R indices [I>2σ(I)] R₁ = 0.028, wR₂ = 0.065
Goodness-of-fit on F2 1.045

Validation Checkpoint: An Rint​ value of 0.032 indicates excellent agreement between symmetry-equivalent reflections, validating the quality of the data collection and absorption correction.

Table 2: Selected Intermolecular Interactions (Å, °)

The structural integrity of the crystal lattice is maintained by a combination of strong hydrogen bonds and highly directional halogen bonds.

Interaction TypeDonor-Acceptor MotifD-H / D-X (Å)H···A / X···A (Å)D···A (Å)Angle (°)
Hydrogen Bond N1-H1···O1 (Carbonyl)0.882.052.91165.2
Halogen Bond C3-Br1···O1 (Carbonyl)1.903.124.95158.4
Weak H-Bond C5-H5···O2 (Methoxy)0.952.553.42145.6

Conclusion

The crystallographic profiling of 3-Bromo-5-methoxy-N-methylbenzamide reveals a highly organized solid-state architecture driven by the competitive interplay of N-H···O hydrogen bonding and C-Br···O halogen bonding. By employing a rigorous, self-validating workflow—from controlled supersaturation to 100 K data collection and F2 least-squares refinement via SHELXL/Olex2—researchers can obtain high-fidelity structural models. These models are indispensable for drug development professionals, as the precise mapping of σ -hole interactions and hydrogen bond networks directly informs structure-based drug design and the prediction of API physicochemical properties.

References

  • BLD Pharm. "3-Bromo-5-methoxy-N-methylbenzamide". bldpharm.com.
  • Moreno-Fuquen, R., et al. "Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues". Universidade de São Paulo (usp.br).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.
  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341.
  • MDPI. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides". mdpi.com.

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Bromo-5-methoxy-N-methylbenzamide in Polar Aprotic Solvents

Executive Summary The solubility profile of an Active Pharmaceutical Ingredient (API) or advanced synthetic intermediate dictates its viability in both early-stage drug discovery and downstream formulation. 3-Bromo-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility profile of an Active Pharmaceutical Ingredient (API) or advanced synthetic intermediate dictates its viability in both early-stage drug discovery and downstream formulation. 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9) presents a unique solvation challenge due to its multifactorial structural features: a rigid aromatic backbone, a polarizable halogen, an electron-donating ether, and a secondary amide.

This technical guide provides an in-depth analysis of the thermodynamic mechanisms governing the dissolution of this compound in polar aprotic solvents. By leveraging the Hansen Solubility Parameter (HSP) framework and establishing a self-validating experimental protocol, researchers can accurately predict and measure its solubility, ensuring robust data for formulation and process chemistry [3].

Physicochemical Architecture & Solvation Causality

To understand the solubility of 3-Bromo-5-methoxy-N-methylbenzamide, we must deconstruct its molecular architecture and map it against the properties of polar aprotic solvents.

Structural Dissection of the Solute
  • N-Methylamide Group (-CONHCH₃): Acts as a strong hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via C=O).

  • Methoxy Group (-OCH₃): Provides a localized dipole and acts as a weak hydrogen bond acceptor.

  • Bromine Atom (-Br): A highly polarizable, lipophilic halogen that significantly increases the dispersion force requirements for effective solvation.

  • Aromatic Core: Engages in π−π and dispersion interactions.

The Polar Aprotic Advantage

Polar aprotic solvents (e.g., Dimethyl sulfoxide [DMSO], N,N-Dimethylformamide [DMF], Acetonitrile [MeCN]) lack an acidic proton (no O-H or N-H bonds) but possess high dielectric constants and strong dipole moments [5].

The Causality of High Solubility: The oxygen of the sulfoxide group in DMSO or the carbonyl oxygen in DMF acts as a potent hydrogen-bond acceptor, forming a thermodynamically stable interaction with the amide proton of the solute. Because these solvents cannot donate hydrogen bonds, they do not self-associate as strongly as water or alcohols, lowering the energetic penalty required to create a cavity for the solute [4]. Furthermore, the hydrophobic methyl groups on solvents like DMSO and DMF perfectly satisfy the dispersion ( δd​ ) requirements of the brominated aromatic ring, leading to near-ideal solvation [1].

SolvationMechanism Solute 3-Bromo-5-methoxy-N-methylbenzamide • N-H (Donor) • C=O (Acceptor) • Aryl-Br (Lipophilic) Sub1 Hydrogen Bonding (Solvent S=O / C=O to Amide N-H) Solute->Sub1 Sub2 Dipole-Dipole (Solvent Dipole to C-Br / C-OMe) Solute->Sub2 Sub3 Dispersion Forces (Solvent Alkyls to Aromatic Ring) Solute->Sub3 State Thermodynamically Stable Solvation Shell Sub1->State Sub2->State Sub3->State Solvent Polar Aprotic Solvent • High Dielectric Constant • H-Bond Acceptor Only Solvent->Sub1 Solvent->Sub2 Solvent->Sub3

Fig 1: Mechanistic interaction pathways driving solvation in polar aprotic environments.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

The dissolution thermodynamics can be quantitatively modeled using the Hansen framework, which divides the total cohesive energy density into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) components [2].

For halogenated benzamide derivatives, the estimated HSP values are approximately δd​≈20.0 MPa 1/2 , δp​≈13.0 MPa 1/2 , and δh​≈9.0 MPa 1/2 . Solubility is maximized when the interaction radius ( Ra​ ) between the solvent and the solute is minimized.

Comparative Solvation Data in Polar Aprotic Solvents
SolventDielectric Constant ( ϵ )Dipole Moment (D) δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Predicted Solubility Profile
DMSO 46.73.9618.416.410.2Very High (>100 mg/mL)
DMF 36.73.8617.413.711.3Very High (>100 mg/mL)
Acetone 21.82.9115.510.47.0High (~50-100 mg/mL)
Acetonitrile 38.33.2015.318.06.1Moderate (~10-50 mg/mL)
Ethyl Acetate 6.01.7815.85.37.2Moderate (~10-50 mg/mL)

Data synthesis based on established cohesive energy density parameters for aprotic media [2][5].

Standardized Experimental Protocol: Isothermal Saturation Workflow

To empirically validate the solubility of 3-Bromo-5-methoxy-N-methylbenzamide, a rigorous, self-validating isothermal shake-flask method must be employed. This protocol is designed to eliminate kinetic artifacts and ensure that the measured concentration reflects the true thermodynamic equilibrium of the original polymorph [1].

Step-by-Step Methodology
  • Solvent Preparation & Solute Introduction: Dispense 5.0 mL of the target polar aprotic solvent (e.g., DMSO, DMF, MeCN) into a 10 mL borosilicate glass vial. Incrementally add solid 3-Bromo-5-methoxy-N-methylbenzamide until a visible suspension persists. Causality: Maintaining a thermodynamic excess of the solid is mandatory to drive the equilibrium toward saturation.

  • Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation or moisture ingress (critical for hygroscopic solvents like DMSO). Submerge them in a thermostatic shaking water bath set to 298.15 ± 0.1 K. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures that the dissolution kinetics have plateaued and true equilibrium is reached.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized due to its broad chemical compatibility with aggressive polar aprotic solvents, preventing filter degradation and sample contamination.

  • Quantification (HPLC-UV): Dilute the filtered aliquot with the mobile phase to fall within the linear dynamic range of your pre-established calibration curve. Analyze via HPLC using a C18 column and UV detection (typically at ~254 nm, corresponding to the benzamide chromophore).

  • Self-Validating Solid-State Check (Critical Step): Recover the undissolved solid residue from the centrifuge tube. Dry under vacuum and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: This control step validates that the solid phase has not undergone a polymorphic transition or formed a solvate during the 48-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to the new phase, invalidating the data for the original API polymorph.

ExperimentalWorkflow A 1. Solute-Solvent Integration (Excess API + Polar Aprotic Solvent) B 2. Isothermal Equilibration (298.15 K, 48h Agitation) A->B C 3. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) B->C D 4A. Supernatant Analysis (HPLC-UV Quantification) C->D E 4B. Residual Solid Analysis (XRPD/DSC for Polymorph Verification) C->E F 5. Thermodynamic Solubility Validation D->F E->F

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development & Formulation

Understanding the solubility of 3-Bromo-5-methoxy-N-methylbenzamide in polar aprotic solvents has direct downstream consequences:

  • Process Chemistry: The exceptionally high solubility in DMSO and DMF makes these solvents ideal for conducting subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) targeting the aryl bromide moiety.

  • Preclinical Formulation: For in vitro assays, DMSO is the gold standard for creating highly concentrated stock solutions. The robust solubility profile ensures that the compound will not prematurely precipitate upon serial dilution, provided the final aqueous assay buffer does not exceed the critical supersaturation threshold[3].

References

  • Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. Benchchem.
  • Hansen solubility parameters. Stenutz.
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications.
  • Polar, aprotic solvents and the hydrophobic effect. ResearchGate.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-5-methoxy-N-methylbenzamide in Medicinal Chemistry

Abstract This technical guide delineates a hypothesized mechanism of action for the novel chemical entity, 3-Bromo-5-methoxy-N-methylbenzamide, within the realm of medicinal chemistry. Based on a comprehensive analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel chemical entity, 3-Bromo-5-methoxy-N-methylbenzamide, within the realm of medicinal chemistry. Based on a comprehensive analysis of its structural features and the well-established pharmacology of analogous substituted benzamides, we propose that this compound functions as a dopamine D2 receptor antagonist. This document provides a detailed exploration of this proposed mechanism, the associated downstream signaling cascades, and a series of robust experimental protocols to empirically validate this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents targeting the central nervous system.

Introduction and Compound Overview

3-Bromo-5-methoxy-N-methylbenzamide is a synthetic small molecule characterized by a central benzamide scaffold, a substitution pattern that is a hallmark of numerous centrally acting therapeutic agents.[1][2] The presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring are critical determinants of its potential biological activity. While direct pharmacological data for this specific compound is not yet prevalent in public-domain literature, its structural similarity to a class of well-characterized dopamine D2 receptor antagonists provides a strong foundation for a mechanistically driven investigation.[3]

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal target in the treatment of a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and psychosis.[4][][6] Antagonism of the D2 receptor is a cornerstone of the therapeutic efficacy of most antipsychotic medications.[3][7] This guide will, therefore, proceed under the central hypothesis that 3-Bromo-5-methoxy-N-methylbenzamide exerts its effects through the modulation of the dopaminergic system, specifically via antagonism of the D2 receptor.

Table 1: Physicochemical Properties of 3-Bromo-5-methoxy-N-methylbenzamide (Predicted)

PropertyValue
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Proposed Mechanism of Action: Dopamine D2 Receptor Antagonism

The central hypothesis of this guide is that 3-Bromo-5-methoxy-N-methylbenzamide functions as a competitive antagonist at the dopamine D2 receptor. This assertion is predicated on established structure-activity relationships (SAR) for substituted benzamides.[8][9] The N-methylbenzamide core provides the necessary scaffold for interaction with the receptor's binding pocket.

The substituents on the aromatic ring are predicted to play a crucial role in defining the compound's affinity and selectivity. The methoxy group at the 5-position is a common feature in many D2 receptor ligands and is suggested to be beneficial for high activity.[8] The bromine atom at the 3-position likely contributes to the overall electronic and steric profile of the molecule, influencing its binding kinetics and interaction with specific residues within the D2 receptor binding site.

Molecular Interactions at the D2 Receptor Binding Site

While a definitive binding mode can only be confirmed through co-crystallization studies or advanced computational modeling, we can infer potential interactions based on known D2 receptor-ligand complexes.[10][11] It is anticipated that the amide moiety of 3-Bromo-5-methoxy-N-methylbenzamide will form key hydrogen bonds with conserved residues in the transmembrane helices of the D2 receptor. The aromatic ring is expected to engage in hydrophobic and van der Waals interactions within the binding pocket. The bromo and methoxy substituents will likely occupy specific sub-pockets, and their interactions will be critical in determining the compound's overall affinity and antagonist properties.

A hypothetical docking pose of 3-Bromo-5-methoxy-N-methylbenzamide within the D2 receptor binding pocket is depicted below. This model serves as a working hypothesis for guiding further investigation and lead optimization efforts.

G cluster_receptor Dopamine D2 Receptor Binding Pocket cluster_ligand 3-Bromo-5-methoxy-N-methylbenzamide TM3 TM3 (Asp114) TM5 TM5 (Ser193, Ser197) TM6 TM6 (Phe389, Trp386) TM7 TM7 (His393) Amide Amide Amide->TM3 H-Bond Aromatic_Ring Aromatic Ring Aromatic_Ring->TM6 Hydrophobic Int. Bromo 3-Bromo Bromo->TM7 Halogen Bond/van der Waals Methoxy 5-Methoxy Methoxy->TM5 H-Bond/van der Waals N_Methyl N-Methyl D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates BMMB 3-Bromo-5-methoxy- N-methylbenzamide BMMB->D2R Blocks G_protein Gαi/o D2R->G_protein Activates beta_arrestin β-arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates MAPK MAPK Pathway beta_arrestin->MAPK Activates

Figure 2: Dopamine D2 receptor signaling pathway and the proposed point of intervention.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action of 3-Bromo-5-methoxy-N-methylbenzamide, a tiered experimental approach is recommended. This section provides detailed, step-by-step methodologies for the synthesis of the compound and its subsequent pharmacological characterization.

Synthesis of 3-Bromo-5-methoxy-N-methylbenzamide

The synthesis of 3-Bromo-5-methoxy-N-methylbenzamide can be achieved through a two-step process starting from the commercially available 3-bromo-5-methoxybenzoic acid. [12][13]

Synthesis_Workflow Start 3-Bromo-5-methoxybenzoic acid Intermediate 3-Bromo-5-methoxybenzoyl chloride Start->Intermediate SOCl₂ or (COCl)₂ Product 3-Bromo-5-methoxy-N-methylbenzamide Intermediate->Product Methylamine (CH₃NH₂)

Figure 3: Synthetic workflow for 3-Bromo-5-methoxy-N-methylbenzamide.

Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) with a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • The resulting crude 3-bromo-5-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-5-methoxy-N-methylbenzamide

  • Dissolve the crude 3-bromo-5-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). [][15]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (CH₃NH₂) (2.0-2.5 eq) in the same solvent. An excess of methylamine or the addition of a non-nucleophilic base like triethylamine (TEA) can be used to neutralize the HCl byproduct. [16][17]4. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 3-Bromo-5-methoxy-N-methylbenzamide.

In Vitro Pharmacological Assays

3.2.1. Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay will determine the affinity of 3-Bromo-5-methoxy-N-methylbenzamide for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). [10] * Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Non-specific binding control: Haloperidol or unlabeled Spiperone.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and a liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of 3-Bromo-5-methoxy-N-methylbenzamide.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for 3-Bromo-5-methoxy-N-methylbenzamide. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Table 2: Representative Data from a Radioligand Binding Assay

CompoundD2 Ki (nM)
Haloperidol (Reference)1.5
3-Bromo-5-methoxy-N-methylbenzamideTo be determined

3.2.2. cAMP Functional Assay (Antagonist Mode)

This assay will determine the functional activity of 3-Bromo-5-methoxy-N-methylbenzamide as a D2 receptor antagonist. [18][16][19]

  • Materials:

    • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15). [10] * Forskolin (an adenylyl cyclase activator).

    • Dopamine (agonist).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

  • Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of 3-Bromo-5-methoxy-N-methylbenzamide for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of dopamine (typically its EC₈₀) in the presence of forskolin for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

    • Generate a dose-response curve for the ability of 3-Bromo-5-methoxy-N-methylbenzamide to inhibit the dopamine-mediated decrease in forskolin-stimulated cAMP levels.

    • Calculate the IC₅₀ value for the antagonist activity.

Therapeutic Implications and Future Directions

Should the experimental data confirm that 3-Bromo-5-methoxy-N-methylbenzamide is a potent and selective dopamine D2 receptor antagonist, it would have significant therapeutic potential in the treatment of various neuropsychiatric disorders. [4][][6]Its specific pharmacological profile, including its affinity, selectivity against other dopamine receptor subtypes and other GPCRs, and its functional properties (e.g., biased antagonism), would determine its clinical utility.

Future research should focus on:

  • A comprehensive selectivity profiling against a panel of receptors, ion channels, and transporters.

  • In vivo studies in animal models of psychosis and schizophrenia to assess its efficacy and side-effect profile (e.g., extrapyramidal symptoms).

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead optimization to improve potency, selectivity, and pharmacokinetic parameters.

Conclusion

This technical guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for 3-Bromo-5-methoxy-N-methylbenzamide as a dopamine D2 receptor antagonist. The structural analogy to known D2 ligands, coupled with the detailed experimental protocols provided, offers a clear roadmap for the empirical validation of this hypothesis. The elucidation of the precise molecular interactions and functional consequences of this compound's activity will be a critical step in its potential development as a novel therapeutic agent for central nervous system disorders.

References

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. Brain Sci. 2022, 12(10), 1400. [Link]

  • Dopamine D2 Receptor Assay. Innoprot. [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. PatSnap. [Link]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharm Nord. 1992;4(2):73-8. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry. 2018; 9: 453. [Link]

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. J Med Chem. 1992 Jun 26;35(13):2355-63. [Link]

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem. [Link]

  • The substituted benzamides--a novel class of dopamine antagonists. Life Sci. 1979 Aug 6;25(6):479-85. [Link]

  • Substituted benzamides as cerebral dopamine antagonists in rodents. Neuropharmacology. 1977 May;16(5):333-42. [Link]

  • Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. J Neurochem. 1996 Aug;67(2):873-9. [Link]

  • (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. Frontiers in Pharmacology. 2022; 13: 860398. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Dopamine Antagonist. Cleveland Clinic. [Link]

  • 3-Bromo-5-methoxybenzoic acid. PubChem. [Link]

  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Org. Lett. 2017, 19, 12, 3215–3218. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Int. J. Mol. Sci. 2023, 24(2), 1146. [Link]

  • Amide formation from acyl chloride (video). Khan Academy. [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Int. J. Mol. Sci. 2020, 21(12), 4446. [Link]

  • Molecular Determinants of Biased Agonism at the Dopamine D2 Receptor. J. Med. Chem. 2015, 58, 6, 2559–2569. [Link]

  • Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE 7(9): e44316. [Link]

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. 2023, 2023040859. [Link]

Sources

Exploratory

Molecular weight and exact mass of 3-Bromo-5-methoxy-N-methylbenzamide

Title : Analytical Profiling of 3-Bromo-5-methoxy-N-methylbenzamide: Molecular Weight vs. Exact Mass Executive Summary 3-Bromo-5-methoxy-N-methylbenzamide is a highly versatile halogenated building block utilized in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Analytical Profiling of 3-Bromo-5-methoxy-N-methylbenzamide: Molecular Weight vs. Exact Mass

Executive Summary 3-Bromo-5-methoxy-N-methylbenzamide is a highly versatile halogenated building block utilized in modern medicinal chemistry and drug discovery. The presence of the bromine atom enables transition-metal-catalyzed cross-coupling reactions, while the methoxy and N-methylbenzamide moieties provide critical hydrogen bonding and steric properties for target binding. A foundational step in validating the identity and purity of this intermediate is accurate mass characterization. This technical guide elucidates the critical distinction between its average molecular weight and exact mass, detailing the causality behind its isotopic signature and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural confirmation.

Structural and Physicochemical Profiling

Before initiating any synthetic or analytical workflow, the physicochemical baseline of the compound must be established. 3-Bromo-5-methoxy-N-methylbenzamide (CAS Registry Number: 2211082-88-9)[1] shares the molecular formula C9H10BrNO2[2].

Molecular Weight (Average Mass) The molecular weight is calculated using the standard atomic weights of constituent elements, which reflect the natural abundance of all isotopes. For C9H10BrNO2, the average molecular weight is approximately 244.08 g/mol [2]. This value is primarily used for macroscopic laboratory calculations, such as determining molarity or stoichiometric equivalents for bulk synthesis.

Exact Mass (Monoisotopic Mass) In contrast, exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^79Br, ^14N, ^16O). For this compound, the theoretical exact mass is 242.98949 Da[2]. High-resolution analytical techniques, such as mass spectrometry, measure exact mass rather than average molecular weight[3].

The Causality of the Bromine Isotopic Signature

A common analytical pitfall is conflating molecular weight with exact mass, particularly for halogenated compounds. Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: ^79Br (50.69%) and ^81Br (49.31%).

Because of this isotopic distribution, a mass spectrometer will not detect a single peak at the average molecular weight of 244.08 m/z. Instead, the ionization of 3-Bromo-5-methoxy-N-methylbenzamide yields a characteristic doublet separated by approximately 2 Da. Understanding this causality is essential; the presence of this 1:1 doublet is not an impurity, but the definitive structural signature of a mono-brominated species.

Data Presentation: Mass and Isotopic Distribution

Table 1: Physicochemical Properties Summary

PropertyValueAnalytical Relevance
Chemical Formula C9H10BrNO2Defines elemental composition[2].
CAS Number 2211082-88-9Unique identifier for procurement and databases[1].
Molecular Weight 244.08 g/mol Used for stoichiometric and yield calculations[2].
Exact Mass (Monoisotopic) 242.98949 DaTarget mass for HRMS identification[2].

Table 2: Predicted Isotopic Distribution for [M+H]+ in ESI+

Isotope Peakm/z ValueRelative AbundanceCausality / Origin
M (Monoisotopic) 243.9968~100%Contains ^12C, ^1H, ^14N, ^16O, and ^79Br .
M+1 244.9998~10%Natural abundance of ^13C (approx. 1.1% per carbon × 9).
M+2 245.9947~97.3%Contains ^81Br isotope.
M+3 246.9977~9.7%Contains ^81Br + one ^13C atom.

Self-Validating HRMS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following LC-ESI-HRMS protocol is designed as a self-validating system. This means the workflow incorporates internal checks (blanks, calibrants, and isotopic ratio matching) to autonomously verify the integrity of the generated data.

  • Step 1: System Suitability and Calibration

    • Action: Infuse a positive ion calibration solution directly into the Orbitrap/Q-TOF mass spectrometer.

    • Causality: Calibrates the mass analyzer to ensure a mass accuracy error of < 2 ppm. Without this step, exact mass measurements cannot confidently distinguish between isobaric interferences.

  • Step 2: Baseline Validation (Blank Injection)

    • Action: Inject 2 µL of the sample diluent (50:50 Methanol:Water with 0.1% Formic Acid).

    • Causality: Validates that the LC column and ESI source are free of carryover from previous runs, establishing a clean baseline.

  • Step 3: Sample Preparation

    • Action: Dissolve 3-Bromo-5-methoxy-N-methylbenzamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete solubilization of the hydrophobic aromatic ring, while the addition of 0.1% formic acid acts as a proton source, facilitating the formation of [M+H]+ ions in the ESI source.

  • Step 4: UHPLC Separation

    • Action: Perform separation on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The gradient elution ensures sharp peak shapes and separates the target analyte from highly polar or highly non-polar synthetic impurities.

  • Step 5: ESI-HRMS Acquisition and Isotopic Validation

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the resolution to at least 70,000 (at m/z 200). Extract the ion chromatograms for m/z 243.9968 and 245.9947.

    • Causality: The high resolution prevents overlapping of the target peaks with background matrix ions. The system self-validates the compound's identity by confirming not just the exact mass (< 2 ppm error), but also the ~1:1 intensity ratio of the M and M+2 peaks, definitively proving the presence of a single bromine atom.

Workflow Visualization

The logical progression of the self-validating analytical workflow is illustrated below.

LCMS_Workflow SysCal 1. System Calibration (Mass Accuracy < 2 ppm) Blank 2. Blank Injection (Baseline Validation) SysCal->Blank Validated SamplePrep 3. Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) Blank->SamplePrep No Carryover UHPLC 4. UHPLC Separation (C18, Gradient Elution) SamplePrep->UHPLC 2 µL Injection ESI 5. ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI Eluent HRMS 6. Orbitrap HRMS (Resolution = 70,000) ESI->HRMS Ions Data 7. Isotopic Validation (79Br/81Br Ratio Analysis) HRMS->Data Spectra

Figure 1: Self-validating LC-HRMS workflow for exact mass determination and isotopic profiling.

Applications in Drug Development

Beyond analytical characterization, the precise understanding of 3-Bromo-5-methoxy-N-methylbenzamide's mass and structure is critical for downstream synthetic applications. The exact mass allows chemists to monitor the consumption of this starting material during palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the successful replacement of the bromine atom with a boronic acid derivative will result in the disappearance of the characteristic 1:1 isotopic doublet in the MS trace, replaced by the monoisotopic mass of the new biaryl product. This real-time mass tracking accelerates Structure-Activity Relationship (SAR) studies and optimizes hit-to-lead development timelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 3-Bromo-5-methoxy-N-methylbenzamide

Introduction & Strategic Rationale 3-Bromo-5-methoxy-N-methylbenzamide is a highly versatile synthetic intermediate utilized extensively in the development of targeted therapeutics, including Fibroblast Growth Factor Rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Bromo-5-methoxy-N-methylbenzamide is a highly versatile synthetic intermediate utilized extensively in the development of targeted therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibitors [1] and SET and MYND domain-containing protein 2 (SMYD2) inhibitors [2]. The molecule's structural features are strategically valuable: the aryl bromide serves as an essential handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the methoxy and N-methylamide moieties provide critical hydrogen-bonding interactions within target protein binding pockets.

This application note details a highly efficient, field-proven protocol for synthesizing 3-bromo-5-methoxy-N-methylbenzamide via a HATU-mediated amide coupling strategy. By avoiding harsh acyl chloride generation (which risks unintended demethylation of the methoxy ether), this mild methodology ensures high fidelity, minimal racemization (applicable to chiral derivatives), and excellent yields.

Mechanistic Insights & Reagent Selection

The selection of reagents in this protocol is driven by reaction kinetics and byproduct management:

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen over traditional EDC/HOBt systems. HATU rapidly converts the carboxylic acid into an O-acylisouronium intermediate, which immediately rearranges into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The neighboring pyridine nitrogen in HOAt acts as an internal base, dramatically accelerating the nucleophilic attack by methylamine [1].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. A substantial excess (4.0 equivalents) is deployed to fulfill three distinct roles: (1) deprotonating the starting carboxylic acid, (2) neutralizing the methylamine hydrochloride salt to liberate the free amine nucleophile, and (3) scavenging the highly acidic hexafluorophosphoric acid byproduct generated during HATU activation.

  • Solvent (Anhydrous DMF): Dimethylformamide provides excellent solubility for both the polar salts and the organic substrates, ensuring a homogeneous reaction environment.

Mechanism Acid Carboxylate Anion (from Acid + DIPEA) Intermediate O-Acylisouronium Salt (Highly Unstable) Acid->Intermediate Attacks HATU HATU HATU Reagent HATU->Intermediate ActiveEster HOAt Active Ester (Rearrangement Product) Intermediate->ActiveEster HOAt release & attack Product Target Amide + HOAt + Tetramethylurea ActiveEster->Product Aminolysis Amine Methylamine Nucleophile Amine->Product Attacks Ester

Mechanistic pathway of HATU-mediated amide bond formation and aminolysis.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 500 mg scale synthesis, designed to drive the reaction to >98% conversion within 2 hours [1].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
3-Bromo-5-methoxybenzoic acid231.041.0 eq500 mg2.17Starting Material
Methylamine hydrochloride67.52~2.0 eq291 mg4.31Amine Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.244.0 eq1.12 g (1.51 mL)8.68Non-nucleophilic Base
HATU380.231.5 eq1.24 g3.26Activating Agent
Anhydrous DMF73.09-15.0 mL-Polar Aprotic Solvent

Step-by-Step Synthesis Protocol

Workflow Start 3-Bromo-5-methoxybenzoic acid (1.0 eq) Solvent Dissolve in anhydrous DMF (0.15 M concentration) Start->Solvent Base Add DIPEA (4.0 eq) Stir 5 min to deprotonate Solvent->Base Amine Add Methylamine HCl (2.0 eq) Base->Amine Coupling Add HATU (1.5 eq) at 0 °C to RT Amine->Coupling Reaction Stir at RT for 2 hours (Monitor via LC-MS) Coupling->Reaction Workup Aqueous Workup (EtOAc / 1M HCl / NaHCO3 / Brine) Reaction->Workup Product 3-Bromo-5-methoxy-N-methylbenzamide (Purified Product) Workup->Product

Synthetic workflow for 3-Bromo-5-methoxy-N-methylbenzamide via HATU coupling.

Phase 1: Substrate Activation
  • Dissolution: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-5-methoxybenzoic acid (500 mg, 2.17 mmol). Add anhydrous DMF (15 mL) under a nitrogen atmosphere.

    • Self-Validation Check: The solution must be completely clear. Turbidity indicates poor solvent quality or moisture contamination.

  • Deprotonation: Add DIPEA (1.51 mL, 8.68 mmol) dropwise via syringe. Stir the mixture at room temperature for 5 minutes to ensure complete formation of the carboxylate anion.

  • Amine Introduction: Add methylamine hydrochloride (291 mg, 4.31 mmol) in one portion. Stir for an additional 10 minutes. The excess DIPEA will liberate the free methylamine gas in situ, which remains solvated in the DMF.

Phase 2: Aminolysis
  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.24 g, 3.26 mmol) portion-wise over 5 minutes.

    • Expertise Insight: Portion-wise addition mitigates the slight exotherm and prevents localized depletion of the base, which can lead to the formation of unreactive tetramethylguanidinium byproducts.

  • Propagation: Remove the ice bath and allow the reaction system to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) or LC-MS. The starting acid (lower Rf) should be completely consumed, replaced by a new, UV-active product spot (higher Rf).

Phase 3: Reaction Quenching and Extraction
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and quench by adding deionized water (50 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with an additional 25 mL of Ethyl Acetate. Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M aqueous HCl (2 × 30 mL).

    • Expertise Insight: This step is critical for protonating and partitioning unreacted methylamine, excess DIPEA, and tetramethylurea into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 × 30 mL).

    • Expertise Insight: This removes any trace unreacted carboxylic acid and the acidic HOAt byproduct.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) (30 mL) to remove residual water and trace DMF.

Phase 4: Isolation
  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product is typically >95% pure following this specific workup. If necessary, purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to afford pure 3-bromo-5-methoxy-N-methylbenzamide as a solid.

References

  • ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF. European Patent Office (EP 3518318 A1).
  • Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. ACS Medicinal Chemistry Letters.
Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 3-Bromo-5-methoxy-N-methylbenzamide in Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol Executive Summary & Chemical Context The Suzuki-Miyaura cross-cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol

Executive Summary & Chemical Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, utilizing a palladium catalyst to forge carbon-carbon bonds between organoboron reagents and organohalides[1]. In the development of targeted oncology therapeutics, 3-Bromo-5-methoxy-N-methylbenzamide serves as a highly versatile electrophilic building block.

This specific aryl bromide is heavily utilized in the synthesis of alkynyl-substituted heterocyclic compounds acting as Fibroblast Growth Factor Receptor (FGFR) inhibitors[2], as well as in the discovery of highly potent FLT3 inhibitors for the treatment of acute myeloid leukemia[3]. The compound's unique substitution pattern—a meta-methoxy group (electron-donating via resonance, but inductively withdrawing) and an N-methylcarboxamide group (electron-withdrawing)—creates a highly specific electronic environment that directly influences the kinetics of the palladium-catalyzed oxidative addition step.

Mechanistic Causality: The "Why" Behind the Chemistry

As application scientists, we must look beyond standard reaction conditions and understand the causality of the catalytic cycle to optimize yields and prevent side reactions. The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps[4]:

  • Oxidative Addition: The active Pd(0) complex inserts into the C-Br bond of 3-Bromo-5-methoxy-N-methylbenzamide[4]. The electron-withdrawing nature of the amide group slightly reduces the electron density of the aromatic ring, making it highly susceptible to attack by the electron-rich Pd(0) center.

  • Transmetalation: This is often the rate-limiting step. The organoboronic acid is inherently a poor nucleophile. The addition of an inorganic base (e.g., K₂CO₃) is mandatory; it coordinates with the boron atom to form a negatively charged, electron-rich boronate complex, which readily transfers its organic ligand to the Pd(II) intermediate[5].

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple to form the new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst[4].

CatalyticCycle A 3-Bromo-5-methoxy- N-methylbenzamide OA 1. Oxidative Addition (Pd inserts into C-Br) A->OA B Aryl Boronic Acid TM 2. Transmetalation (Base-mediated) B->TM C Pd(0) Catalyst (Active Species) C->OA OA->TM RE 3. Reductive Elimination (C-C Bond Formation) TM->RE RE->C Regenerates Pd(0) PROD Coupled Biaryl Scaffold (Kinase Inhibitor Precursor) RE->PROD

Figure 1: Logical workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Optimization & Quantitative Data

Selecting the correct catalyst and solvent system is critical. Monodentate ligands like triphenylphosphine (PPh₃) often result in slower reductive elimination and are prone to oxidation. Bidentate ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), enforce a cis-geometry at the Pd(II) center, which is a strict geometric requirement for reductive elimination to occur.

Furthermore, the solvent must solubilize both the organic substrates and the inorganic base. A biphasic or miscible aqueous system is required because water is essential to hydrolyze the base and activate the boronic acid[5].

Table 1: Optimization of Cross-Coupling Conditions for 3-Bromo-5-methoxy-N-methylbenzamide

EntryCatalyst System (mol %)Base (Equiv.)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Insight
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O901262%Monodentate ligand allows trans-isomerization, slowing reductive elimination.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O90488%Bidentate ligand enforces cis-geometry; rapid C-C bond formation.
3Pd(OAc)₂ / SPhos (2%)K₃PO₄ (2.0)Toluene/H₂O100395%Electron-rich, bulky Buchwald ligand highly accelerates oxidative addition.
4Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)DMF/H₂O90676%Stronger base causes partial protodeborylation of the boronic acid[5].

Note: Data represents model reactions using phenylboronic acid (1.2 equiv).

Validated Experimental Protocol

This protocol outlines a self-validating system for the synthesis of biaryl intermediates using the optimized conditions from Entry 2.

Safety & Equipment Prerequisites
  • Hazard Warning: Cross-coupling reactions can generate significant exotherms upon catalyst addition[6].

  • Vessel Safety: When heating reactions, never use a sealed vessel that is more than 2/3 full to prevent extreme pressure buildup[7]. Always perform the reaction behind a blast shield.

Step-by-Step Methodology

Step 1: Reagent Charging & Degassing (Critical Step)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-N-methylbenzamide (1.00 g, 4.10 mmol) and the desired arylboronic acid (4.92 mmol, 1.2 equiv).

  • Add K₂CO₃ (1.13 g, 8.20 mmol, 2.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 20 mL total).

  • Self-Validation Checkpoint: Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for exactly 15 minutes. Causality: Pd(0) is highly sensitive to oxygen. Failure to remove dissolved O₂ will result in the rapid oxidation of the catalyst to inactive Palladium black.

Step 2: Catalyst Addition

  • Under a positive flow of inert gas, quickly add Pd(dppf)Cl₂ (150 mg, 0.205 mmol, 5 mol%).

  • Seal the flask with a rubber septum and secure it.

Step 3: Reaction Execution & In-Process Monitoring

  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint: After 2 hours, sample 50 µL of the organic layer. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 244/246 [M+H]⁺) is fully consumed and replaced by the product mass.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with saturated NaCl solution (brine) to remove residual DMF/Dioxane and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Downstream Application: Target Signaling Pathways

The biaryl scaffolds generated from 3-Bromo-5-methoxy-N-methylbenzamide are frequently elaborated into ATP-competitive kinase inhibitors. For instance, when targeting the FGFR pathway, these molecules are designed to bind directly to the intracellular tyrosine kinase domain of the receptor[2]. By occupying the ATP-binding pocket, the synthesized inhibitors block receptor autophosphorylation, thereby shutting down downstream RAS/MAPK and PI3K/AKT signaling cascades that drive tumor cell proliferation.

FGFR_Pathway LIG FGF Ligand REC FGFR Tyrosine Kinase LIG->REC Binding & Dimerization P1 RAS / MAPK Cascade REC->P1 Phosphorylation P2 PI3K / AKT Cascade REC->P2 Phosphorylation INHIB Synthesized Inhibitor (Benzamide Derivative) INHIB->REC ATP-Competitive Inhibition OUT Tumor Cell Proliferation & Survival P1->OUT Activation P2->OUT Activation

Figure 2: Mechanism of action for FGFR inhibitors synthesized via the described protocol.

References

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Reactions - The Suzuki-Miyaura Cross-Coupling Reaction.
  • Mettler Toledo - Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts - Suzuki-Miyaura Coupling.
  • YouTube (Selvita Laboratories) - Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia.
  • European Patent Office (EP 3517535 A1) - ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF.

Sources

Method

Application Note: Strategic Utility of 3-Bromo-5-methoxy-N-methylbenzamide in FGFR Inhibitor API Synthesis

Introduction & Structural Rationale In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-Bromo-5-methoxy-N-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-Bromo-5-methoxy-N-methylbenzamide has emerged as a highly versatile intermediate, particularly in the development of targeted kinase inhibitors such as Fibroblast Growth Factor Receptor (FGFR) antagonists [1].

As a Senior Application Scientist, I approach molecule design by analyzing the functional causality of each moiety. This building block is engineered with a tripartite functional rationale:

  • The C3-Bromine: Serves as a highly selective handle for late-stage palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki couplings), allowing chemists to extend the molecule into the hydrophobic pocket of the kinase domain.

  • The C5-Methoxy Group: Acts as an electronic modulator. By donating electron density into the aromatic ring, it stabilizes intermediate palladium complexes during cross-coupling while providing a steric boundary that enhances kinase selectivity.

  • The N-Methylamide Pharmacophore: This is the most critical feature retained in the final API. The amide NH (hydrogen bond donor) and carbonyl oxygen (hydrogen bond acceptor) participate in essential bidentate interactions with the hinge region of the kinase ATP-binding site, anchoring the drug to its target.

Table 1: Chemical Specifications & Profile
ParameterSpecification / Data
Chemical Name 3-Bromo-5-methoxy-N-methylbenzamide
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
Appearance White to off-white solid
Monoisotopic Mass 243.00 m/z
Primary Utility Precursor for alkynyl-substituted heterocyclic APIs [2]

Synthetic Workflow & Causality

The integration of this building block into an API pipeline requires a highly optimized, high-yielding workflow. The synthesis begins with the activation of 3-bromo-5-methoxybenzoic acid, followed by an amidation reaction, and culminates in a downstream C-C bond formation to build the active inhibitor core.

SyntheticWorkflow A 3-Bromo-5-methoxybenzoic acid (Starting Material) B Amide Coupling (HATU, DIPEA, MeNH2·HCl) A->B Step 1 C 3-Bromo-5-methoxy-N-methylbenzamide (Key Building Block) B->C 95% Yield D Sonogashira Coupling (Pd-Catalyst, CuI, Alkyne) C->D Step 2 E Alkynyl Intermediate (FGFR Inhibitor Precursor) D->E C-C Bond Formation

Workflow: Amidation of the starting acid followed by downstream Sonogashira cross-coupling.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-Bromo-5-methoxy-N-methylbenzamide

Causality of Reagents: HATU is selected over traditional EDC/HOBt because it generates a highly reactive HOAt ester, which is crucial for driving the reaction to completion rapidly (within 2 hours) when using a gaseous amine introduced as a hydrochloride salt. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the methylamine hydrochloride without competing for the activated ester intermediate [1].

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 3-bromo-5-methoxybenzoic acid (500 mg, 2.17 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Activation: Sequentially add methylamine hydrochloride (291 mg, 4.35 mmol) and N,N-diisopropylethylamine (DIPEA) (1.12 g, 8.68 mmol). Stir for 5 minutes at room temperature.

  • Coupling: Add HATU (1.24 g, 3.26 mmol) in one portion. The reaction mixture will turn slightly yellow. Stir at room temperature for 2 hours.

  • Validation (IPC 1): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting acid mass (m/z 231) and appearance of the product mass (m/z 244 [M+H]+).

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 1/1).

  • Yield: 500 mg (95% yield) of a white solid.

Protocol B: Downstream API Elaboration via Sonogashira Coupling

Causality of Reagents: The bromo-arene is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) to build the FGFR inhibitor backbone. CuI serves as a co-catalyst to form a copper acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II) complex, bypassing the high energy barrier of direct alkyne transmetalation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-5-methoxy-N-methylbenzamide (500 mg, 2.1 mmol) and trimethylsilylacetylene (302 mg, 3.1 mmol) in a degassed mixture of THF and Triethylamine (TEA) (1:1 v/v, 20 mL).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (73 mg, 0.10 mmol) and CuI (20 mg, 0.10 mmol) under a strict N2 atmosphere.

  • Heating: Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Validation (IPC 2): Monitor via TLC (Petroleum Ether/Ethyl Acetate 2:1). Pass Criteria: The starting material spot (Rf ~0.4) is fully consumed, replaced by a new fluorescent spot (Rf ~0.6).

  • Isolation: Filter the mixture through a pad of Celite to remove palladium/copper salts. Concentrate the filtrate and purify via flash chromatography to isolate the alkynyl intermediate.

Quantitative Data Presentation

To justify the reagent selection in Protocol A, Table 2 summarizes the optimization data. The use of HATU significantly outperforms standard carbodiimide chemistry, preventing material loss and reducing reaction time.

Table 2: Reaction Optimization for Amide Coupling
Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC·HCl / HOBtTEADMF127871
HBTUDIPEATHF48580
HATU DIPEA DMF 2 >99 95

Biological Application: Targeting the FGFR Pathway

The ultimate purpose of synthesizing this building block is to disrupt aberrant cellular signaling. FGF/FGFR signaling is heavily implicated in tumor proliferation, particularly in non-small cell lung cancer, gastric cancer, and bladder cancer [1].

The N-methylamide group of our building block is strategically designed to act as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain. By forming rigid hydrogen bonds with the hinge region, the API prevents ATP from binding, thereby halting the downstream phosphorylation cascade (RAS/MAPK and PI3K/AKT pathways) required for tumor survival.

FGFRPathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Activates ATP ATP Binding (Hinge Region) FGFR->ATP Requires Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) ATP->Signaling Phosphorylation Tumor Tumor Cell Proliferation & Survival Signaling->Tumor Drives Inhibitor FGFR Inhibitor API (Anchors via N-methylamide) Inhibitor->ATP Competitive Inhibition

FGFR Signaling Pathway: The API competitively blocks ATP binding via hinge-region interactions.

References

  • Title: ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF (EP3517535A1)
Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-N-methylbenzamide

Introduction and Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry, enabling the robust formation of C(sp²)–N bonds[1]. However, applying this methodology to highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry, enabling the robust formation of C(sp²)–N bonds[1]. However, applying this methodology to highly functionalized substrates like 3-Bromo-5-methoxy-N-methylbenzamide presents a distinct chemoselectivity challenge. The presence of an N-methyl secondary amide introduces a competitive nucleophilic site (the amide N–H) that can undergo unintended intra- or intermolecular amidation, leading to catalyst poisoning, dimerization, or oligomerization.

As an Application Scientist, designing a self-validating and scalable protocol for this substrate requires a deep understanding of pKₐ differentials and steric tuning within the catalytic cycle.

The Causality of Base Selection

The fundamental challenge lies in the acidity of the secondary amide (pKₐ ~15–17 in DMSO). Traditional Buchwald-Hartwig conditions often employ strong alkoxide bases such as sodium tert-butoxide (NaOtBu, conjugate acid pKₐ ~17). Utilizing NaOtBu will indiscriminately deprotonate the substrate's secondary amide, generating a highly nucleophilic amidate that outcompetes the exogenous amine for the Pd(II) center [1].

To achieve absolute chemoselectivity for the exogenous amine, a weak base such as Cesium Carbonate (Cs₂CO₃, conjugate acid pKₐ ~10.3) or Potassium Phosphate (K₃PO₄) is mandatory [2]. These bases are insufficiently basic to deprotonate the secondary amide in the bulk solution but are perfectly capable of deprotonating the highly acidic Pd(II)-amine intermediate formed after amine coordination [1].

Ligand and Precatalyst Architecture

The choice of ligand dictates the relative rates of reductive elimination versus off-cycle resting state formation [3]. For the selective coupling of exogenous primary or secondary amines over the substrate's endogenous amide:

  • BrettPhos is the premier choice for primary amines [2].

  • RuPhos is optimal for secondary amines[2]. Furthermore, traditional Pd₂(dba)₃ precatalysts often require strong bases or high temperatures to fully activate. To maintain the mild conditions required by the weak base, Generation 3 (G3) Palladacycles (e.g., BrettPhos Pd G3) are utilized. These precatalysts undergo rapid activation under mildly basic conditions to generate the active monoligated L-Pd(0) species [4].

Visualizing the Chemoselective Logic

LogicTree Substrate 3-Bromo-5-methoxy- N-methylbenzamide StrongBase Strong Base (e.g., NaOtBu) Substrate->StrongBase pKa ~17 WeakBase Weak Base (e.g., Cs2CO3) Substrate->WeakBase pKa ~10 AmideDeprot Amide Deprotonation (Competitive Amidation) StrongBase->AmideDeprot AmineSelect Selective Amine Coordination WeakBase->AmineSelect ProductFail Oligomers / Side Products (Low Yield) AmideDeprot->ProductFail ProductSuccess Desired Arylamine (High Yield) AmineSelect->ProductSuccess

Chemoselectivity logic tree demonstrating the critical role of base selection in preventing amidation.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Weak Base: Cs2CO3) PdII_Ar->AmineCoord Amine + Base PdII_Amine L-Pd(II)(Ar)(NRR') AmineCoord->PdII_Amine - Base·HBr RedElim Reductive Elimination PdII_Amine->RedElim Product Aminated Product + L-Pd(0) RedElim->Product Product->Pd0 Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting the base-mediated deprotonation step.

Condition Optimization Data

The following table summarizes the quantitative impact of base and ligand selection on the chemoselective amination of 3-Bromo-5-methoxy-N-methylbenzamide.

BaseLigandPrecatalystSolventTemp (°C)Chemoselectivity (Amine vs. Amide)Expected Yield
NaOtBu BINAPPd₂(dba)₃Toluene100Poor (Amide deprotonation)< 20% (Oligomerization)
K₃PO₄ XantPhosPd(OAc)₂Dioxane100Poor (Ligand favors amidation)< 30%
Cs₂CO₃ BrettPhosBrettPhos Pd G3t-AmOH80Excellent (Favors 1° amine)> 85%
Cs₂CO₃ RuPhosRuPhos Pd G3Dioxane80Excellent (Favors 2° amine)> 85%

Experimental Protocol

This self-validating protocol is engineered to suppress side reactions by utilizing mild bases and highly active G3 palladacycles[2].

Materials Required
  • Substrate: 3-Bromo-5-methoxy-N-methylbenzamide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines) (0.02 equiv, 2 mol%)

  • Base: Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane or tert-Amyl alcohol (t-AmOH) (anhydrous and degassed, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-N-methylbenzamide (1.0 mmol) and the finely milled Cs₂CO₃ (2.0 mmol). Note: Milling the base increases the surface area, which is critical since weak bases have poor solubility in non-polar solvents.

  • Add the appropriate G3 precatalyst (2 mol%).

  • If the exogenous amine is a solid, add it to the vial at this stage (1.2 mmol).

  • Seal the vial with a PTFE-lined septum cap. If setting up outside a glovebox, evacuate and backfill the vial with ultra-high purity Argon (repeat 3 times).

Step 2: Solvent and Liquid Reagent Addition

  • Introduce 5.0 mL of anhydrous, degassed 1,4-Dioxane or t-AmOH via syringe.

  • If the exogenous amine is a liquid, add it dropwise via microsyringe (1.2 mmol).

Step 3: Catalytic Execution

  • Transfer the sealed vial to a pre-heated aluminum heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) for 12–16 hours. High agitation is required to maintain the suspension of the inorganic base and facilitate the heterogeneous deprotonation step.

Step 4: Reaction Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically a Hexanes/Ethyl Acetate or DCM/MeOH gradient depending on the amine polarity) to isolate the chemoselectively aminated product.

References

  • Source: acs.
  • Source: benchchem.
  • Source: nih.
  • Source: snnu.edu.
Method

Application Note: Scale-Up Manufacturing and Synthesis Protocols for 3-Bromo-5-methoxy-N-methylbenzamide

Target Audience: Process Chemists, MedChem Researchers, and Drug Development Professionals Compound: 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9) Strategic Overview & Rationale The compound 3-Bromo-5-methoxy-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, MedChem Researchers, and Drug Development Professionals Compound: 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9)

Strategic Overview & Rationale

The compound 3-Bromo-5-methoxy-N-methylbenzamide is a highly versatile building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including FGFR inhibitors[1] and substrate-competitive SMYD2 inhibitors[2].

Transitioning this intermediate from a discovery-stage laboratory setting (milligram-to-gram scale) to process-scale manufacturing (kilogram-to-metric-ton scale) requires a fundamental shift in synthetic strategy. Discovery chemistry prioritizes rapid analog generation and mild conditions, often relying on expensive coupling reagents like HATU. However, for scale-up manufacturing, these reagents are cost-prohibitive, atom-inefficient, and generate stoichiometric organic waste that complicates purification.

This application note details a field-proven, self-validating process chemistry route that replaces the traditional HATU-mediated coupling with a highly scalable, atom-economical thionyl chloride ( SOCl2​ ) activation, followed by a biphasic amidation using aqueous methylamine.

Mechanistic Pathway & Workflow

The following diagram illustrates the strategic divergence between the discovery-scale and process-scale routes.

SynthesisWorkflow cluster_medchem Discovery Scale (MedChem) cluster_process Scale-Up Manufacturing SM 3-Bromo-5-methoxybenzoic acid (Starting Material) HATU HATU, DIPEA MeNH2·HCl, DMF (Coupling) SM->HATU SOCl2 SOCl2, Cat. DMF Toluene, 70°C (Activation) SM->SOCl2 Product 3-Bromo-5-methoxy-N-methylbenzamide (Final Product) HATU->Product 95% Yield High E-factor AcidChloride Acid Chloride Intermediate (Unisolated) SOCl2->AcidChloride -SO2, -HCl MeNH2 Aqueous MeNH2 (40%) 0-5°C, Biphasic (Amidation) AcidChloride->MeNH2 MeNH2->Product >90% Yield Low Cost, Scalable

Workflow comparing Discovery-scale (HATU) vs. Process-scale (SOCl2) amidation routes.

Route 1: Discovery-Scale Synthesis (Milligram to Gram)

Causality & Mechanistic Insight

In early-stage drug discovery, as documented in the[1], the amidation of 3-bromo-5-methoxybenzoic acid is typically achieved using HATU. HATU rapidly activates the carboxylic acid to form a highly reactive OAt-ester intermediate. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the methylamine hydrochloride salt without competing for the electrophilic center. While this method yields the product reliably (~95% yield)[1], it requires extensive silica gel chromatography to remove the tetramethylurea byproduct, making it unviable for large-scale production.

Step-by-Step Protocol
  • Dissolution: Dissolve 3-Bromo-5-methoxybenzoic acid (1.0 eq, e.g., 500 mg) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under a nitrogen atmosphere.

  • Base & Amine Addition: Add methylamine hydrochloride (2.0 eq) and DIPEA (4.0 eq) sequentially. Stir for 5 minutes to ensure complete liberation of the free methylamine.

  • Activation: Add HATU (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the system at room temperature (20–25°C) for 2 hours.

  • Workup & Purification: Quench the reaction with deionized water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate = 1/1) to afford the pure amide as a white solid.

Route 2: Scale-Up Manufacturing Process (Kilogram Scale)

Causality & Mechanistic Insight

For multi-kilogram manufacturing, the synthetic route must be self-validating, cost-effective, and environmentally conscious (low E-factor). Thionyl chloride ( SOCl2​ ) is selected to generate an acid chloride intermediate. The primary byproducts ( SO2​ and HCl ) are volatile gases that are easily neutralized in a caustic scrubber, drastically reducing liquid waste.

Crucially, by utilizing 40% aqueous methylamine instead of the hydrochloride salt, the need for an expensive organic base (like DIPEA) is completely eliminated. The excess methylamine acts as its own acid scavenger. Furthermore, the biphasic nature of the aqueous amine quench drives the highly crystalline product out of solution, allowing for isolation via simple filtration and bypassing the need for column chromatography entirely.

Step-by-Step Protocol
  • Suspension: Charge a glass-lined reactor with 3-Bromo-5-methoxybenzoic acid (1.0 eq, e.g., 1.0 kg) and Toluene (5.0 L).

  • Catalysis: Add a catalytic amount of DMF (0.05 eq). Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the true catalytic active species for carboxylic acid activation.

  • Activation: Slowly dose SOCl2​ (1.2 eq) into the reactor at 20°C. Once addition is complete, heat the mixture to 70°C. Stir for 3–4 hours until gas evolution ceases.

  • Distillation: Concentrate the mixture under vacuum (50 mbar, 50°C) to remove unreacted SOCl2​ and approximately 50% of the toluene. Redissolve the crude acid chloride in fresh Toluene (2.0 L).

  • Biphasic Amidation: In a separate reactor, pre-cool 40% aqueous Methylamine (3.0 eq) to 0–5°C. Dropwise add the toluene solution of the acid chloride into the aqueous amine over 1 hour, maintaining the internal temperature below 10°C.

  • Isolation: Stir the resulting thick white slurry for an additional 1 hour at 5°C. Filter the precipitate through a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold deionized water (3 × 1.0 L) to remove unreacted amine and salts, followed by cold heptane (1.0 L) to remove organic impurities. Dry in a vacuum oven at 45°C to constant weight. (Expected Yield: >90%).

Quantitative Data & Quality Control

To ensure a self-validating system, process metrics and In-Process Controls (IPCs) must be strictly defined.

Table 1: Process Metrics Comparison
MetricRoute 1: Discovery (MedChem)Route 2: Scale-Up (Process)Causality & Rationale
Yield ~95%>90%Both routes are high-yielding, but Route 2 avoids chromatographic mass loss.
Atom Economy LowHighHATU generates massive stoichiometric waste. SOCl2​ generates easily scrubbed volatile gases.
E-factor >50<10Route 2 eliminates column chromatography and heavy organic solvents, drastically reducing waste.
Purification Silica Gel ChromatographyDirect Precipitation & FiltrationAqueous MeNH2​ drives the product out of solution, enabling isolation via simple filtration.
Cost per kg Prohibitive (>$5,000/kg)Economical (<$500/kg) SOCl2​ and aqueous MeNH2​ are bulk commodity chemicals; HATU is a specialty reagent.
Table 2: Self-Validating In-Process Controls (IPC)

Expertise Note: Acid chlorides cannot be directly analyzed via standard HPLC due to rapid hydrolysis on the column. To self-validate Step 3, a 50 µL reaction aliquot is quenched into 1 mL of anhydrous methanol containing a drop of triethylamine. This instantly converts the acid chloride to the stable methyl ester, which accurately reflects the reaction conversion when analyzed via HPLC.

Process StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
1. Acid Chloride Formation Aliquot quench in MeOH/Et3N HPLCStarting Material (Acid) < 1.0% (Area%)Add 0.1 eq SOCl2​ and continue heating for 1 hour.
2. Amidation (Reaction) HPLC of Mother LiquorAcid Chloride/Methyl Ester < 1.0%Stir for an additional 2 hours; verify pH > 9.
3. Final Product Isolation Quantitative NMR (qNMR) / HPLCPurity > 98.0%, Moisture < 0.5%Reslurry in cold water/heptane; extend vacuum drying.

References

  • Title: Alkynyl-Substituted Heterocyclic Compound, Preparation Method Therefor and Medical Use Thereof Source: European Patent Office - EP 3517535 B1 URL
  • Title: Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors Source: ACS Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide Senior Application Scientist-level insights into a common and often frust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide Senior Application Scientist-level insights into a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the premature debromination of your starting material, specifically focusing on substrates like 3-Bromo-5-methoxy-N-methylbenzamide . Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind troubleshooting strategies, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Hydrodebromination

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[1][2][3] However, a competing reaction known as hydrodebromination (or simply debromination) can significantly reduce the yield of your desired product.[4] In this process, the bromine atom on your aryl bromide is replaced by a hydrogen atom, leading to a dead-end for your coupling reaction and complicating purification.

The substrate , 3-Bromo-5-methoxy-N-methylbenzamide, is particularly susceptible due to its electron-rich nature, a feature that can influence the kinetics of the catalytic cycle. This guide will address the common causes of debromination and provide actionable, field-proven solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of debromination in my coupling reaction?

A1: The primary culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle. [4][5] This unwanted intermediate can intercept the desired pathway, leading to the formation of the debrominated byproduct.

Mechanistic Insight: The standard catalytic cycle for a cross-coupling reaction (e.g., Suzuki) involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] Debromination introduces a parasitic cycle. After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, a Pd-H species can form. This can then undergo reductive elimination with the aryl group to release the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst, which is then free to continue this undesired cycle.[5][7]

Sources of the rogue hydride (H⁻) can include:

  • Solvents: Alcohols (like isopropanol) or even technical-grade aprotic solvents containing water or alcohol impurities can act as hydride donors.[7][8][9][10]

  • Bases: Certain bases, especially strong ones like alkoxides, can promote the formation of Pd-H species.[4][7]

  • Reagents: Impurities in starting materials or degradation of reagents can introduce hydride sources.[11]

Below is a diagram illustrating the competition between the desired coupling pathway and the undesired debromination pathway.

G pd0 L₂Pd(0) ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_intermediate Ar-Pd(II)-Br (L₂) ox_add->pd_intermediate transmetalation Transmetalation (R-B(OH)₂ + Base) pd_intermediate->transmetalation pd_hydride Ar-Pd(II)-H (L₂) pd_intermediate->pd_hydride pd_coupled Ar-Pd(II)-R (L₂) transmetalation->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->pd_intermediate Forms Pd-H red_elim_dehalogenation Reductive Elimination (Debromination) pd_hydride->red_elim_dehalogenation red_elim_dehalogenation->pd0 Catalyst Regeneration byproduct Ar-H (Byproduct) red_elim_dehalogenation->byproduct

Caption: Competing catalytic cycles: desired cross-coupling vs. undesired debromination.

Q2: My debromination is significant. Could my choice of ligand be the problem?

A2: Absolutely. The ligand is one of the most critical variables for controlling selectivity. The steric and electronic properties of the phosphine ligand directly influence the rates of the competing reductive elimination steps.

Expertise & Experience: The goal is to choose a ligand that accelerates the desired C-C or C-N reductive elimination while simultaneously disfavoring the C-H reductive elimination that leads to debromination.

  • Steric Bulk: Highly bulky ligands (e.g., Buchwald-type biarylphosphines) often promote the desired reductive elimination.[5] The steric clash forces the aryl and coupling partner groups into proximity, facilitating bond formation. This steric hindrance can make the formation or stability of the competing Pd-H intermediate less favorable.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center.[5][6] This generally accelerates the rate of oxidative addition (which is good for less reactive aryl chlorides, but can be a double-edged sword) and can also speed up the final reductive elimination step.

Trustworthiness: A systematic screening of ligands is a self-validating approach. If changing from a less bulky ligand like PPh₃ to a bulkier one like SPhos or XPhos dramatically reduces debromination, you have validated that the ligand's steric properties are key for your substrate.

Data Presentation: Ligand Selection Guide

LigandTypeKey CharacteristicsImpact on Debromination
PPh₃ (Triphenylphosphine)MonodentateLess bulky, less electron-donating.Can be prone to debromination, especially at high temperatures.
PCy₃ (Tricyclohexylphosphine)MonodentateBulky, very electron-rich.Often a good choice to suppress debromination.[12]
XPhos BiarylphosphineVery bulky, electron-rich.Excellent for suppressing debromination by accelerating reductive elimination.[9]
SPhos BiarylphosphineVery bulky, electron-rich.Similar to XPhos, highly effective at minimizing side reactions.[4][9]
dppf BidentateFerrocene-based, rigid backbone.Can be effective, but performance is substrate-dependent.[13]

Recommendation: For an electron-rich substrate like 3-Bromo-5-methoxy-N-methylbenzamide, start with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[9]

Q3: I am using a standard inorganic base. Could it still be the source of the problem?

A3: Yes, the choice and quality of the base are crucial. The base's role in a Suzuki reaction, for example, is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14][15][16] However, the wrong base can exacerbate debromination.

Causality Behind Experimental Choices:

  • Base Strength: Very strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species and should be used with caution if debromination is observed.[4]

  • Solubility & Type: Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally milder and less likely to cause debromination.[4][9] Their limited solubility can sometimes be beneficial, providing a slow-release effect. K₃PO₄ is often a good choice as it is effective without being overly aggressive.[4]

  • Purity: Ensure your base is anhydrous and free of impurities that could act as hydride sources.

Data Presentation: Base Selection Guide

BaseTypeCommon UseDebromination Risk
NaOtBu, KOtBu Strong, OrganicBuchwald-HartwigHigh - Can act as a hydride source.
K₂CO₃, Cs₂CO₃ Moderate, InorganicSuzuki, HeckLow to Moderate - Generally a safe choice.[4][11]
K₃PO₄ Moderate, InorganicSuzukiLow - Often the preferred choice to minimize side reactions.[4][9]
Organic Amines (e.g., Et₃N) Weak, OrganicHeck, SonogashiraModerate - Can sometimes act as a hydride source.[5]

Recommendation: If you are observing debromination with a strong base, switch to a milder inorganic base like K₃PO₄ .[4]

Q4: How should I adjust my solvent and temperature to avoid this side reaction?

A4: Lowering the temperature and using a high-purity aprotic solvent are key strategies.

Expertise & Experience:

  • Temperature: High reaction temperatures can accelerate all reaction rates, including undesired ones.[11][17] Catalyst decomposition can also occur at elevated temperatures, potentially generating species that promote debromination.[4] It is always best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[17]

  • Solvent:

    • Avoid Protic Solvents: Unless absolutely required by the specific protocol, avoid alcoholic solvents, as they are direct hydride sources.[7] While many Suzuki reactions use a small amount of water, ensure it is degassed and used minimally.[9][18]

    • Use High-Purity Aprotic Solvents: Solvents like dioxane, THF, and toluene are excellent choices.[9] Crucially, use anhydrous, high-purity grades to minimize water and alcohol impurities.[13] Solvents like DMF can also sometimes be a source of hydrides, especially at high temperatures.[10][17]

Recommendation: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[4][11] Only increase the temperature if the reaction is too sluggish.[4] Use anhydrous toluene or dioxane as your solvent.[9]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-methoxy-N-methylbenzamide

This protocol is designed as a starting point to minimize debromination. It incorporates the principles discussed above.

Materials:

  • 3-Bromo-5-methoxy-N-methylbenzamide (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst

  • SPhos (4.4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq.)

  • Anhydrous, degassed Toluene (or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-N-methylbenzamide, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source and the SPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing (Critical Step): Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (5-methoxy-N-methylbenzamide).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.[4][13] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reaction yield in the synthesis of 3-Bromo-5-methoxy-N-methylbenzamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reaction yield in the synthesis of 3-Bromo-5-methoxy-N-methylbenzamide. While amide bond formation is a fundamental transformation, achieving high yields with specific benzoic acid derivatives requires precise control over activation kinetics, nucleophilic addition, and workup conditions.

Mechanistic Pathway & Reaction Logic

The synthesis relies on the activation of 3-bromo-5-methoxybenzoic acid into a highly electrophilic intermediate, followed by aminolysis with methylamine. The primary threat to reaction yield is the competing hydrolysis of the activated ester back to the starting carboxylic acid.

AmideCoupling Acid 3-Bromo-5-methoxy- benzoic acid Activation Activation (EDC/HATU) Acid->Activation Base ActiveEster Activated Intermediate Activation->ActiveEster Aminolysis Aminolysis (+ MeNH2) ActiveEster->Aminolysis Hydrolysis Hydrolysis (H2O) ActiveEster->Hydrolysis Competing Product 3-Bromo-5-methoxy- N-methylbenzamide Aminolysis->Product >85% Yield Hydrolysis->Acid Reversion

Caption: Reaction pathway of 3-Bromo-5-methoxy-N-methylbenzamide synthesis and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 50%, and I recover a lot of 3-bromo-5-methoxybenzoic acid. Why? A1: This indicates either incomplete activation or rapid hydrolysis of the activated intermediate. The electron-withdrawing nature of the meta-bromo group slightly increases the electrophilicity of the activated ester, making it highly susceptible to nucleophilic attack by water if aqueous methylamine (e.g., 40% in water) is used.

  • Causality: When the molar excess of water outcompetes methylamine, the active ester reverts to the starting carboxylic acid.

  • Solution: Switch from aqueous methylamine to anhydrous methylamine hydrochloride combined with a non-nucleophilic base (like DIPEA) in a dry solvent (DMF or DCM).

Q2: I switched to anhydrous conditions, but my EDC/HOBt coupling is still sluggish. What is the next logical step? A2: EDC/HOBt forms an O-acylisourea intermediate that converts to an OBt-active ester. If this conversion is too slow, the intermediate can undergo an irreversible rearrangement to an inactive N-acylurea.

  • Causality: Steric or electronic deactivation can prolong the lifetime of the O-acylisourea, increasing the chance of this dead-end rearrangement[1].

  • Solution: Upgrade to a uronium-based coupling reagent like HATU. HATU forms an OAt-active ester, which benefits from a neighboring-group effect (the nitrogen in the pyridine ring of HOAt acts as a general base), accelerating aminolysis significantly and outpacing side reactions.

Q3: LCMS shows complete conversion to the product, but my isolated yield after aqueous workup is low. Where is the product going? A3: 3-Bromo-5-methoxy-N-methylbenzamide possesses both a polar amide group and a hydrogen-bond donating N-H, giving it partial solubility in aqueous phases.

  • Causality: Overly rigorous washing with 1M HCl or saturated NaHCO3 can pull the slightly amphoteric amide into the aqueous layer[2].

  • Solution: Use a mild workup (e.g., 5% citric acid instead of 1M HCl) and back-extract the aqueous layers at least three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

TroubleshootingLogic Start Low Amide Yield CheckTLC Is starting acid consumed? Start->CheckTLC AcidRemains Yes, Acid Remains CheckTLC->AcidRemains Incomplete AcidConsumed No, Acid Consumed CheckTLC->AcidConsumed Complete Action1 Increase Coupling Reagent or switch to HATU/SOCl2 AcidRemains->Action1 CheckByproduct Are there side products? AcidConsumed->CheckByproduct Hydrolysis Hydrolysis of Active Ester CheckByproduct->Hydrolysis Reversion WorkupLoss Product lost in workup CheckByproduct->WorkupLoss Low Recovery Action2 Use anhydrous MeNH2 (THF) Hydrolysis->Action2 Action3 Extract with EtOAc/DCM WorkupLoss->Action3

Caption: Troubleshooting logic tree for resolving low yields in amide coupling reactions.

Quantitative Data: Coupling Strategy Comparison

Selecting the right coupling strategy depends on the scale and acceptable cost. Below is a comparison of methods for synthesizing 3-Bromo-5-methoxy-N-methylbenzamide.

Coupling StrategyReagentsTypical YieldRelative CostKey AdvantagePrimary By-product
Carbodiimide EDC·HCl, HOBt, DIPEA70-85%LowMild conditions, easy workupUrea derivative (water-soluble)
Uronium/Aminium HATU, DIPEA85-95%HighFast kinetics, high conversionTetramethylurea, HOAt
Acyl Chloride SOCl2, cat. DMF, TEA80-90%Very LowHighly scalable, atom economicalSO2, HCl (gases)

Self-Validating Experimental Protocols

Protocol A: High-Yield HATU Coupling (Anhydrous)

Objective: Synthesize the target amide while strictly avoiding aqueous hydrolysis.

  • Preparation: Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: Excess DIPEA is required to neutralize the methylamine hydrochloride in the next step and to facilitate the deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 eq) portion-wise at 0 °C. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in MeOH, and analyze via LCMS. You should observe the mass of the methyl ester (formed by the MeOH quench of the active ester), confirming successful activation.

  • Aminolysis: Add Methylamine hydrochloride (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1). The starting acid (Rf ~0.2, UV active) should be completely consumed, replaced by a new, less polar spot (Rf ~0.4) corresponding to the amide.

  • Workup: Quench the reaction with 5% aqueous citric acid to neutralize excess DIPEA. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Scalable Acid Chloride Method (SOCl2)

Objective: Cost-effective, large-scale synthesis bypassing expensive coupling reagents.

  • Preparation: Suspend 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Slowly add Thionyl Chloride (SOCl2) (1.5 eq) dropwise at 0 °C. Attach a drying tube and stir at room temperature for 3 hours.

    • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as the true catalytic chlorinating species, dramatically accelerating the conversion.

    • Self-Validation Checkpoint 1: The reaction transitions from a cloudy suspension to a clear, homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl2.

    • Crucial Step: Co-evaporate with dry toluene twice to ensure complete removal of HCl and SO2 gases, which would otherwise protonate and consume the amine in the next step.

  • Aminolysis: Redissolve the crude acid chloride in DCM. Cool to 0 °C. Slowly add a solution of Methylamine (2.0 M in THF, 2.5 eq).

    • Causality: Excess amine acts as both the nucleophile and the acid scavenger for the HCl generated during coupling.

  • Workup: Wash with saturated aqueous NaHCO3, then brine. Dry over Na2SO4 and concentrate.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Source: Chemical Science. URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 3-Bromo-5-methoxy-N-methylbenzamide crystallization

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-5-methoxy-N-methylbenzamide . As a substituted benzamide intermediate, this molecule presents specific crystallization challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-5-methoxy-N-methylbenzamide .

As a substituted benzamide intermediate, this molecule presents specific crystallization challenges. Its moderate lipophilicity and hydrogen-bonding potential make it highly susceptible to liquid-liquid phase separation (LLPS) and the formation of solid solutions with unreacted starting materials. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity crystalline recovery.

Diagnostic Workflow for Impurity Rejection

Before altering your solvent system, use the following logical framework to identify the physical mechanism behind your impurity rejection failure.

TroubleshootingWorkflow Start Impurity Rejection Failure Detected CheckLLPS Visual Check: Milky emulsion or oil? Start->CheckLLPS CheckStruct Analytical Check: Structurally similar impurity (e.g., starting acid)? CheckLLPS->CheckStruct No ActionLLPS Mitigate LLPS: Implement anti-solvent seeding strategy. CheckLLPS->ActionLLPS Yes CheckAgglom Microscopy Check: Agglomerated crystals? CheckStruct->CheckAgglom No ActionStruct Disrupt Solid Solution: Apply pH-shift wash (pH > 5.5). CheckStruct->ActionStruct Yes ActionAgglom Reduce Entrapment: Decrease cooling rate to < 0.2 °C/min. CheckAgglom->ActionAgglom Yes Investigate Investigate other solvent systems CheckAgglom->Investigate No

Diagnostic workflow for 3-Bromo-5-methoxy-N-methylbenzamide impurity rejection.

Frequently Asked Questions & Troubleshooting Protocols

Q1: During cooling, the solution turns milky and forms a dense oil at the bottom of the reactor instead of crystals. Why does this happen, and how does it trap impurities?

The Science: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially called "oiling out." It occurs when the thermodynamic trajectory of your cooling process intersects the system's miscibility gap before reaching the metastable zone for crystallization[1]. Because 3-Bromo-5-methoxy-N-methylbenzamide has a relatively low melting point, it easily forms a solute-rich liquid phase. This oil phase acts as a universal solvent, indiscriminately partitioning impurities (like coupling byproducts) into the droplets. When nucleation finally occurs within these droplets, the impurities are permanently trapped in the resulting crystal lattice or agglomerates, completely bypassing the purification benefits of crystallization[2].

The Solution: Anti-Solvent Seeding Protocol To bypass the miscibility gap, you must force nucleation before LLPS can occur. This is achieved by controlling supersaturation via a seeded anti-solvent addition.

  • Dissolution: Dissolve the crude 3-Bromo-5-methoxy-N-methylbenzamide in a highly soluble organic solvent (e.g., Isopropanol or Ethyl Acetate) at 60 °C.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Heptane or Water, depending on your primary solvent) dropwise until the solution becomes just slightly turbid, then raise the temperature by 2–3 °C until clear. You are now at the edge of the metastable zone.

  • Seeding: Introduce 1–2 wt% of pure 3-Bromo-5-methoxy-N-methylbenzamide seed crystals. Hold the temperature steady for 30 minutes to allow the seeds to mature and consume the initial supersaturation.

  • Controlled Cooling: Cool the system at a slow, linear rate (e.g., 0.1 °C/min) to 5 °C. The presence of seeds provides a low-energy surface for solute deposition, preventing the buildup of supersaturation required for LLPS[1].

Q2: Analytical testing shows persistent contamination with the starting material, 3-bromo-5-methoxybenzoic acid, even after recrystallization from a solvent where the acid is highly soluble. How is it co-crystallizing?

The Science: Structurally similar impurities often bypass standard solubility-based rejection by forming "solid solutions." Because the starting acid shares the exact 3-bromo-5-methoxyphenyl core with your product, it can thermodynamically substitute for the benzamide molecule within the growing crystal lattice[3]. Benzamide derivatives are particularly notorious for forming solid solutions with structurally related impurities, which can even alter the thermodynamic stability of the polymorphs[3]. This is a molecular recognition issue, not a bulk solubility issue.

The Solution: pH-Shift Reactive Wash To break this thermodynamic incorporation, we must alter the chemical state of the impurity to destroy its structural similarity to the product. The predicted pKa of 3-bromo-5-methoxybenzoic acid is approximately 3.69[4]. By adjusting the pH, we can ionize the acid, forcing it into the aqueous phase while the neutral benzamide remains organic.

  • Organic Dissolution: Dissolve the contaminated batch in a water-immiscible solvent (e.g., Dichloromethane or 2-Methyltetrahydrofuran).

  • Basic Aqueous Wash: Prepare a mildly basic aqueous solution (e.g., 5% NaHCO3). The pH will be ~8.0, which is well above the 3.69 pKa of the acid[4], ensuring >99.9% deprotonation into the highly water-soluble carboxylate salt.

  • Phase Separation: Wash the organic layer 2–3 times with the basic solution. The ionized acid cannot form a solid solution with the neutral benzamide.

  • Recovery: Wash the organic layer once with brine, dry over Na2SO4, and proceed to standard crystallization.

Q3: The isolated crystals are large but highly agglomerated, and HPLC shows variable levels of non-structurally related impurities. How do we fix this?

The Science: Agglomeration is a kinetic failure driven by excessive supersaturation rates. Rapid cooling forces sudden, massive nucleation. The growing crystals clump together to minimize surface energy, trapping pockets of mother liquor (and dissolved impurities) in the interstitial spaces[5]. Controlling the cooling rate shifts the mechanism from primary nucleation to controlled crystal growth, allowing impurities to remain in the bulk solution.

Quantitative Impact of Cooling Rates on Impurity Entrapment:

Cooling Rate (°C/min)Primary Nucleation MechanismAgglomeration DegreeTrapped Impurity (wt%)Product Yield (%)
> 1.0 (Crash Cool)Uncontrolled / LLPSSevere (Clumping)4.5 - 6.0%92%
0.5 ModerateModerate1.5 - 2.5%89%
0.2 Controlled GrowthLow0.4 - 0.8%85%
0.05 (Optimized)Seeded GrowthNone (Free-flowing)< 0.1% 82%

Note: While slower cooling slightly reduces the first-crop yield, the dramatic increase in purity eliminates the need for secondary recrystallization, improving the overall process mass intensity (PMI).

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III Source: Nature Communications (via PMC/NIH) URL:[Link]

  • 3-bromo-5-methoxybenzoic acid - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Applying simple PAT tools to crystallisation in process chemistry Source: European Pharmaceutical Review URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Bromo-5-methoxy-N-methylbenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of critical pharmaceutical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of critical pharmaceutical intermediates.

3-Bromo-5-methoxy-N-methylbenzamide is a vital building block often synthesized via the HATU-mediated amidation of 3-bromo-5-methoxybenzoic acid with methylamine hydrochloride. While this coupling chemistry is highly efficient, isolating the product to pharmaceutical-grade purity (>99%) requires precise control over phase partitioning, chromatographic resolution, and crystallization thermodynamics.

This guide provides a self-validating framework to troubleshoot, optimize, and execute your purification workflows with absolute confidence.

I. Quantitative Physico-Chemical Data

Understanding the physical properties of your intermediate is the first step in designing a rational purification strategy.

PropertyValue
Chemical Name 3-Bromo-5-methoxy-N-methylbenzamide
CAS Number 2211082-88-9
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
Appearance White solid
Typical Synthetic Yield 95%
Optimal Chromatography Eluent Petroleum Ether / Ethyl Acetate (1:1)
Optimal Recrystallization System Ethyl Acetate / Hexanes
II. Purification Workflow Architecture

The following diagram maps the logical progression from a crude reaction mixture to a highly pure crystalline solid.

PurificationWorkflow A Crude Reaction Mixture (in DMF) B Aqueous Workup (Water Quench & EtOAc Extraction) A->B Removes bulk DMF C Acid/Base Washing (1M HCl, Sat. NaHCO3, Brine) B->C Partitions organics D Silica Gel Chromatography (PE:EA = 1:1) C->D Removes DIPEA & unreacted acid E Recrystallization (EtOAc / Hexanes) D->E Isolates target (Rf ~0.35) F Pure Benzamide Intermediate (White Solid, >99% Purity) E->F Thermodynamic purification

Fig 1: End-to-end purification workflow for 3-Bromo-5-methoxy-N-methylbenzamide isolation.

III. Troubleshooting Guide & FAQs

Q: Why does my product "oil out" instead of crystallizing during the EtOAc/Hexanes recrystallization? A: Oiling out (liquid-liquid phase separation) is a thermodynamic phenomenon that occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. This is almost always caused by a high burden of impurities—such as residual DIPEA or tetramethylurea from the HATU coupling. When the solution cools, the compound separates as a metastable liquid phase rather than a crystalline solid. Self-Validating Action: If oiling out occurs, do not attempt to scratch the flask. Reheat the mixture until homogeneous, add a small volume of the better solvent (EtOAc) to decrease the saturation temperature, and cool extremely slowly. Introduce a seed crystal just above the cloud point to bypass the nucleation energy barrier.

OilingOutLogic Issue Observation: Product Oils Out Cause1 High Impurity Load (Depresses MP) Issue->Cause1 Cause2 Supersaturation Cooling too fast Issue->Cause2 Cause3 Solvent Ratio Excess EtOAc Issue->Cause3 Fix1 Re-column or Wash Organics Cause1->Fix1 Fix2 Reheat, cool slowly, add seed crystal Cause2->Fix2 Fix3 Distill off EtOAc, add more Hexane Cause3->Fix3

Fig 2: Logical troubleshooting tree for resolving oiling out during recrystallization.

Q: What is the optimal chromatographic system for 3-Bromo-5-methoxy-N-methylbenzamide? A: Due to the hydrogen-bond donating/accepting nature of the secondary amide and the moderate polarity of the methoxy group, a binary solvent system of Petroleum Ether and Ethyl Acetate (PE:EA) at a 1:1 ratio is optimal. This system provides an ideal retention factor (Rf) of ~0.35, cleanly resolving the product from highly polar baseline impurities and any less polar unreacted starting materials[1].

Q: How do I ensure complete removal of the tetramethylurea byproduct? A: Tetramethylurea is a highly water-soluble byproduct of HATU. However, it can partition into the organic phase if the aqueous volume during the initial quench is insufficient. Self-Validating Action: Use a 10-fold volumetric excess of water during the initial reaction quench. If proton NMR still shows a singlet at ~2.8 ppm (tetramethylurea methyl groups) after standard workup, perform an additional wash of the organic phase with 5% aqueous LiCl to strip the remaining urea into the aqueous phase.

IV. Detailed Experimental Methodologies

The following step-by-step protocols are designed to be self-validating, ensuring that you can verify success at each stage of the purification process.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Quench: Pour the DMF reaction mixture into a 10-fold volume of ice-cold Deionized Water. Causality: This precipitates the crude product and solubilizes the bulk DMF and methylamine hydrochloride.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Causality: EtOAc has a highly favorable partition coefficient for the benzamide.

  • Acid Wash: Wash the combined organic layers with 1M HCl (2 x 30 mL). Causality: Protonates residual DIPEA, shifting it entirely to the aqueous phase.

  • Base Wash: Wash with Saturated NaHCO3 (2 x 30 mL). Causality: Deprotonates unreacted 3-bromo-5-methoxybenzoic acid, removing it as a water-soluble sodium salt.

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude solid. Validation Check: TLC of the organic layer should show a single major spot at Rf 0.35 (PE:EA 1:1) with no UV-active material remaining at the baseline.

Phase 2: Silica Gel Column Chromatography
  • Loading: Dry-load the crude residue onto silica gel (1:3 ratio of crude to silica) to prevent band broadening.

  • Elution: Elute using an isocratic solvent system of Petroleum Ether / Ethyl Acetate (1:1 v/v)[1]. Causality: This specific polarity isolates the target amide while retaining highly polar impurities.

  • Concentration: Pool fractions containing the pure product and concentrate to yield a white solid. (Expected yield: ~95%)[1].

Phase 3: Thermodynamic Recrystallization
  • Dissolution: Suspend the semi-pure solid in a minimal volume of boiling Ethyl Acetate (approx. 2-3 mL/g).

  • Anti-Solvent Addition: Add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add a single drop of Ethyl Acetate to clear the turbidity, then remove from heat.

  • Crystallization: Allow the solution to cool ambiently to room temperature over 2 hours. Causality: Slow cooling minimizes the nucleation rate, favoring the growth of large, pure crystals and preventing the entrapment of mother liquor.

  • Isolation: Chill at 4°C for 1 hour, filter the white crystals via a Büchner funnel, and wash with ice-cold Hexanes. Dry under high vacuum.

V. References
  • European Patent Office - EP 3517535 A1 Title: ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF (Synthesis and purification of 3-bromo-5-methoxy-N-methylbenzamide). Source: European Patent Office URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Bromo-5-methoxy-N-methylbenzamide substitutions

Welcome to the technical support resource for researchers encountering challenges with substitutions on 3-Bromo-5-methoxy-N-methylbenzamide. This guide is structured as a series of troubleshooting questions and detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers encountering challenges with substitutions on 3-Bromo-5-methoxy-N-methylbenzamide. This guide is structured as a series of troubleshooting questions and detailed answers, designed to provide both theoretical understanding and practical, field-proven solutions to overcome the significant steric hindrance associated with this substrate.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial hurdles encountered during substitution reactions on the 3-bromo-5-methoxy-N-methylbenzamide core.

Question 1: My standard nucleophilic aromatic substitution (SNAr) reaction is failing or giving very low yields. I'm recovering most of my starting material. What's going wrong?

Answer: The primary issue is the inherent electronic and steric profile of your substrate. A classical SNAr reaction proceeds via an addition-elimination mechanism, which requires two key features: a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the bromine atom), and a nucleophile that can attack the ipso-carbon.[1][2][3][4]

Your substrate, 3-Bromo-5-methoxy-N-methylbenzamide, is poorly configured for this reaction:

  • Lack of Activation: The methoxy (-OCH₃) and benzamide (-CONHCH₃) groups are meta to the bromine. While they have electronic effects, they do not provide the necessary resonance stabilization for the negatively charged intermediate (Meisenheimer complex) that is critical for the SNAr mechanism.[1][3] Electron-withdrawing groups are essential to activate the ring for nucleophilic attack.[2][4]

  • Steric Hindrance: The substituents flanking the bromine atom, particularly the methoxy group, create significant steric congestion. This physically blocks the nucleophile from approaching and attacking the carbon atom bonded to the bromine. Tertiary alkoxides, for example, are often used as non-nucleophilic bases precisely because steric congestion near the oxygen atom decreases nucleophilicity.[5]

In essence, you are trying to force a reaction pathway for which the substrate is electronically unactivated and sterically blocked. Simple heating or extended reaction times are unlikely to overcome this fundamental barrier.

Question 2: I'm observing some product formation, but the reaction stalls and never proceeds to completion. Could product inhibition be the cause?

Answer: Yes, product inhibition is a plausible and often overlooked issue in SNAr reactions. As the product forms, it can coordinate to reagents or catalysts in the reaction mixture more strongly than the starting materials, effectively sequestering them and preventing further turnover. This phenomenon has been identified as a key reason for reaction stalling in similar transformations.[6]

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. A solvent that can effectively solvate all components of the reaction, including the product, without strongly coordinating to the key reagents may alleviate this issue.[6] Experiment with more polar, aprotic solvents like DMSO or NMP, but be mindful of potential side reactions.

  • Staged Addition: Consider adding the nucleophile or base in portions over the course of the reaction to maintain a higher concentration of active reagents relative to the accumulating product.

Section 2: Advanced Troubleshooting - Shifting Your Chemical Strategy

If optimizing classical SNAr conditions fails, a change in reaction mechanism is necessary. The following Q&A guide explores modern catalytic methods designed to overcome the limitations of your substrate.

Question 3: Since SNAr is not effective, what is the recommended alternative for forming a C-N bond at the 3-position?

Answer: The most robust and widely adopted strategy for coupling amines to sterically hindered aryl halides is the Buchwald-Hartwig Amination .[7][8] This is a palladium-catalyzed cross-coupling reaction that operates through a completely different mechanism (a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination) and is exceptionally effective for constructing C-N bonds where traditional methods fail.[7][8]

The key advantages for your specific problem are:

  • Mechanism: The reaction does not rely on activating groups on the aromatic ring, making it suitable for your electronically neutral substrate.[7]

  • Ligand-Tunability: The reaction's success hinges on the choice of a phosphine ligand on the palladium catalyst. Modern, bulky, and electron-rich phosphine ligands have been specifically developed to facilitate the coupling of sterically demanding substrates.[7][8][9]

Troubleshooting Workflow: Implementing Advanced Catalytic Methods

This workflow guides you from initial failure to a successful cross-coupling strategy.

G start Problem: Low/No Yield with 3-Bromo-5-methoxy-N-methylbenzamide check_snar Q: Are you using an S N Ar protocol? start->check_snar snar_fail Diagnosis: Substrate is electronically unactivated and sterically hindered for S N Ar. check_snar->snar_fail Yes change_strategy Solution: Change reaction mechanism. Adopt transition-metal catalysis. snar_fail->change_strategy pd_catalysis Primary Recommendation: Palladium-Catalyzed Buchwald-Hartwig Amination change_strategy->pd_catalysis Most Versatile cu_catalysis Alternative: Copper-Catalyzed Ullmann Condensation change_strategy->cu_catalysis Cost-Effective Alternative optimize_pd Optimization: 1. Select bulky phosphine ligand. 2. Choose appropriate base. 3. Screen solvents (Toluene, Dioxane). pd_catalysis->optimize_pd optimize_cu Optimization: 1. Use modern ligands (e.g., L-proline). 2. Higher temperatures may be needed. 3. Screen bases (K₂CO₃, Cs₂CO₃). cu_catalysis->optimize_cu G cluster_0 A) SNAr Mechanism (Addition-Elimination) cluster_1 B) Buchwald-Hartwig Catalytic Cycle A1 Ar-Br + Nu⁻ A2 Meisenheimer Complex (High Energy Intermediate) [Ar(Br)(Nu)]⁻ A1->A2 Attack on Ring (Sterically Blocked, Electronically Unfavorable) A3 Ar-Nu + Br⁻ A2->A3 Loss of Leaving Group B1 Pd(0)L₂ B2 Ar-Pd(II)(Br)L₂ B1->B2 Oxidative Addition (Ar-Br) B3 [Ar-Pd(II)(NHR)L₂]⁺ B2->B3 + H₂NR B4 Ar-Pd(II)(NR)L₂ B3->B4 - H⁺ (Base) B4->B1 Reductive Elimination (Product Ar-NR Forms)

Caption: Comparison of SNAr and Buchwald-Hartwig mechanisms.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-N-methylbenzamide

This is a representative protocol. Optimization of ligand, base, and temperature is likely required.

Materials:

  • 3-Bromo-5-methoxy-N-methylbenzamide (1.0 equiv)

  • Amine nucleophile (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., BrettPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 2.0 equiv)

  • Anhydrous toluene (volume to make a ~0.1 M solution)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-methoxy-N-methylbenzamide, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. [10]6. Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues. [10]8. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. Journal of the American Chemical Society. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. ResearchGate. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Microwave Assisted Organic Synthesis. ScienceDirect. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. Vapourtec. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. u-tokyo.ac.jp. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. [Link]

  • Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. National Institutes of Health. [Link]

  • A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

  • Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. National Institutes of Health. [Link]

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. IntechOpen. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. National Institutes of Health. [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. PubMed. [Link]

  • Research advances in palladium-catalysed intermolecular C-H annulation of aryl halides with various aromatic ring precursors | Request PDF. ResearchGate. [Link]

  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Empa. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. National Institutes of Health. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Reproducibility and Scalability of Microwave-Assisted Reactions. IntechOpen. [Link]

  • Troubleshooting the synthesis of BINOL derivatives. Reddit. [Link]

  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses. [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Semantic Scholar. [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-Bromo-5-methoxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the purity determination of 3-Bromo-5-methoxy-N-methylbenzamide, a substituted benzamide derivative of interest in pharmaceutical development. By adhering to the principles outlined by the International Council for Harmonisation (ICH), this document will not only present a validated method but also explore the rationale behind the experimental choices, offering a framework for developing robust and reliable analytical procedures.[1][2][3][4][5]

Introduction: The Critical Role of Purity in Pharmaceutical Development

3-Bromo-5-methoxy-N-methylbenzamide, as with many complex organic molecules destined for pharmaceutical use, can contain impurities originating from the synthetic process or degradation over time. A validated, stability-indicating HPLC method is therefore essential to accurately quantify the purity of the bulk drug substance and to detect and quantify any potential impurities.[6][7] This guide will compare and contrast different chromatographic approaches and detail the validation of a chosen method in accordance with the globally recognized ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4][8][9]

Part 1: HPLC Method Development and Optimization: A Comparative Approach

The development of a robust HPLC method begins with an understanding of the analyte's physicochemical properties and a systematic evaluation of chromatographic variables.

Analyte Considerations: 3-Bromo-5-methoxy-N-methylbenzamide
  • Structure and Polarity: As a substituted benzamide, the molecule possesses an aromatic ring, making it amenable to reversed-phase HPLC. The presence of polar functional groups (amide, methoxy) and a non-polar bromo-substituent suggests a moderate overall polarity.

  • UV Absorbance: The benzamide chromophore is expected to exhibit strong UV absorbance, providing a basis for detection. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be around 254 nm, for optimal sensitivity.

Comparison of Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation.[10][11][12][13][14]

ParameterAlternative A: C18 Column Alternative B: Phenyl Column Rationale for Selection
Stationary Phase A C18 (octadecylsilane) column offers broad applicability and strong hydrophobic retention.[15][16][17]A Phenyl column provides alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[18][19]For aromatic compounds like 3-Bromo-5-methoxy-N-methylbenzamide, a Phenyl column can offer enhanced resolution from closely related aromatic impurities. Alternative B is selected for initial development.
Mobile Phase: Organic Modifier Acetonitrile: Lower viscosity, leading to lower backpressure and better efficiency.Methanol: Can offer different selectivity due to its protic nature.Acetonitrile generally provides sharper peaks and is often the preferred choice for purity analysis. Acetonitrile is selected. [10][11]
Mobile Phase: Aqueous Component & pH An acidic mobile phase (e.g., 0.1% formic acid in water) is generally used to suppress the ionization of any residual silanols on the stationary phase and to ensure consistent protonation of the analyte, leading to sharper peaks.[10][12]The pH should be controlled to be at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form for consistent retention.[12]A mobile phase of 0.1% formic acid in water (pH ~2.7) is a common and effective choice for reversed-phase chromatography of neutral or acidic compounds. This will be used.
The Optimized Method (Method A)

Based on the comparative analysis, the following HPLC method was optimized for the purity determination of 3-Bromo-5-methoxy-N-methylbenzamide.

ParameterOptimized Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Part 2: A Comprehensive Guide to HPLC Method Validation

The optimized "Method A" was subjected to rigorous validation to demonstrate its suitability for the intended purpose, following ICH guidelines.[1][4][5]

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Lifecycle MD_Start Define Analytical Target Profile (ATP) Column_Selection Column Selection (C18 vs. Phenyl) MD_Start->Column_Selection Mobile_Phase Mobile Phase Optimization (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase Optimized_Method Final Optimized Method A Mobile_Phase->Optimized_Method Specificity Specificity / Forced Degradation Optimized_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Use & Monitoring Validation_Report->Routine_Use Revalidation Change Control & Revalidation Routine_Use->Revalidation Forced_Degradation_Logic cluster_input Inputs cluster_stress Stress Conditions cluster_output Analysis & Evaluation Analyte 3-Bromo-5-methoxy- N-methylbenzamide Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photolytic Photolytic Analyte->Photolytic HPLC_Analysis HPLC Analysis (Method A) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Method_Specificity Demonstration of Method Specificity Peak_Purity->Method_Specificity

Caption: Logical flow of a forced degradation study to establish method specificity.

Results and Comparison:

Stress ConditionMethod A (Phenyl Column) Hypothetical Method B (C18 Column)
Acid HydrolysisMain peak (RT ~10.5 min) well-resolved from degradant peak (RT ~9.8 min). Resolution > 2.0. Peak purity > 99.9%.Co-elution of a minor degradant with the main peak. Resolution < 1.5.
Base HydrolysisSignificant degradation. Main peak well-resolved from two major degradants.Poor separation of one degradant from the main peak.
OxidationModerate degradation. All peaks baseline resolved.Acceptable separation.
Conclusion Method A is stability-indicating. Method B is not suitable for stability studies.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of 3-Bromo-5-methoxy-N-methylbenzamide reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results:

ParameterAcceptance Criterion Method A Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal and not statistically significant
Range 50% - 150% of nominal0.05 - 0.15 mg/mL
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study on a spiked placebo.

Experimental Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelAcceptance Criterion Method A Results (Mean % Recovery ± %RSD)
80% 98.0% - 102.0%99.5% ± 0.8%
100% 98.0% - 102.0%100.2% ± 0.5%
120% 98.0% - 102.0%101.1% ± 0.7%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the nominal concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).

Results:

Precision LevelAcceptance Criterion (%RSD) Method A Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.6%
Intermediate Precision (n=6) ≤ 2.0%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [4] Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the S/N ratios.

  • For LOQ, assess precision by injecting six replicates and ensuring the %RSD is within an acceptable range (e.g., ≤ 10%).

Results:

ParameterMethod A Result
LOD 0.05 µg/mL (S/N ≈ 3.3)
LOQ 0.15 µg/mL (S/N ≈ 10.5)
Precision at LOQ (%RSD) 4.2%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Results:

Varied ParameterEffect on System Suitability
Flow Rate (0.9 & 1.1 mL/min) Minor shift in retention times; all other parameters met acceptance criteria.
Temperature (28 & 32 °C) Negligible impact on the chromatogram.
Mobile Phase (%B ± 2%) Minor shift in retention times; resolution remained > 2.0.
Conclusion The method is robust within the tested parameter ranges.

Part 3: Data Interpretation and Method Lifecycle

The validation data presented for Method A demonstrates that it is specific, linear, accurate, precise, sensitive, and robust for the purity analysis of 3-Bromo-5-methoxy-N-methylbenzamide. The successful resolution of degradation products confirms its stability-indicating nature, which is a critical requirement for a purity assay. [6][7][20] It is important to recognize that method validation is not a one-time exercise. [8][21]The analytical procedure should be managed throughout its lifecycle. Any changes to the synthesis of the API, the formulation, or the analytical instrumentation may necessitate a re-evaluation or re-validation of the method to ensure it remains fit for purpose.

Conclusion

This guide has provided a comprehensive comparison of chromatographic strategies and a detailed walkthrough of the validation process for an HPLC method designed for the purity analysis of 3-Bromo-5-methoxy-N-methylbenzamide. By systematically evaluating and justifying each experimental choice and rigorously testing the final method against ICH Q2(R1)/Q2(R2) criteria, we have established a scientifically sound and reliable analytical procedure. The presented protocols and data serve as a practical template for researchers and scientists in the pharmaceutical industry, empowering them to develop and validate robust HPLC methods that ensure the quality and safety of drug substances.

References

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-5-methoxy-N-methylbenzamide in Cross-Coupling

As a Senior Application Scientist, selecting the appropriate aryl halide for late-stage functionalization is a critical decision that dictates the entire trajectory of a synthetic campaign. While 3-bromo-5-methoxy-N-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate aryl halide for late-stage functionalization is a critical decision that dictates the entire trajectory of a synthetic campaign. While 3-bromo-5-methoxy-N-methylbenzamide and its 3-chloro analog may appear structurally similar, their behavior in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) is profoundly different.

This guide deconstructs the mechanistic causality behind these differences, provides quantitative performance metrics, and establishes self-validating experimental protocols to ensure reproducible success in your discovery workflows.

Mechanistic Causality: The Oxidative Addition Bottleneck

The fundamental divergence in reactivity between aryl bromides and aryl chlorides lies in the thermodynamics of the carbon-halogen bond. The C-Br bond dissociation energy (BDE) is approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol 1.

In the standard palladium-catalyzed cross-coupling cycle, the first step is the oxidative addition of the active Pd(0) species into the C-X bond.

  • For the 3-bromo analog: The lower BDE allows oxidative addition to proceed rapidly under mild conditions. Transmetalation or reductive elimination typically becomes the rate-determining step.

  • For the 3-chloro analog: The ~15 kcal/mol increase in BDE shifts the thermodynamic landscape, making oxidative addition the absolute rate-limiting step 2.

Furthermore, the 5-methoxy substituent acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, further repelling the electron-rich Pd(0) catalyst and penalizing the oxidative addition step. While the bromide analog can tolerate this electronic deactivation, the chloride analog becomes highly recalcitrant.

Ligand Architecture: Solving the Chloride Problem

To force the 3-chloro analog through the oxidative addition bottleneck, the catalyst architecture must be heavily modified. Standard ligands like triphenylphosphine (PPh₃) fail because they do not provide enough electron density to the palladium center. Instead, dialkylbiaryl phosphines (e.g., XPhos, SPhos) are required. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the steric bulk of the biaryl backbone forces the palladium centers apart, preventing the formation of inactive Pd dimers and accelerating the final reductive elimination step 1.

CatalyticCycle cluster_divergence Rate-Limiting Oxidative Addition Divergence Pd0 Pd(0) Active Catalyst (Electron-Rich) Br_Path 3-Bromo Analog BDE ~81 kcal/mol Fast Addition Pd0->Br_Path Standard Ligands (e.g., PPh3) Cl_Path 3-Chloro Analog BDE ~96 kcal/mol Slow Addition (Requires XPhos) Pd0->Cl_Path Bulky Ligands (e.g., XPhos) PdII Pd(II) Aryl Halide Intermediate Ready for Transmetalation Br_Path->PdII Cl_Path->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Catalyst Regeneration

Mechanistic divergence in oxidative addition between 3-bromo and 3-chloro benzamide analogs.

Quantitative Performance Comparison

The following table summarizes the operational differences when subjecting these two substrates to a standard Suzuki-Miyaura coupling with a generic arylboronic acid.

Parameter3-Bromo-5-methoxy-N-methylbenzamide3-Chloro-5-methoxy-N-methylbenzamide
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (Thermodynamically favorable)Slow (Rate-limiting step)
Optimal Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂
Required Ligand Architecture Unhindered (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)
Typical Reaction Temperature 60–80 °C100–110 °C
Standard Reaction Time 2–4 hours12–24 hours
Base Compatibility Weak bases (e.g., K₂CO₃, Na₂CO₃)Stronger bases often needed (e.g., K₃PO₄)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Blindly executing steps without in-process analytical checkpoints leads to compounding errors. The workflows below integrate specific validation gates to ensure mechanistic fidelity.

ExperimentalWorkflow Prep Reaction Setup Inert Atmosphere Br_Cond Bromide Protocol Pd(PPh3)4, 80°C, 4h Prep->Br_Cond Cl_Cond Chloride Protocol Pd2(dba)3/XPhos, 100°C, 16h Prep->Cl_Cond Check1 Validation 1 TLC/LC-MS Monitor Br_Cond->Check1 Cl_Cond->Check1 Workup Aqueous Workup & Extraction Check1->Workup Check2 Validation 2 1H NMR & Yield Workup->Check2

Self-validating experimental workflow comparing bromide and chloride cross-coupling protocols.

Protocol A: Suzuki Coupling of 3-Bromo-5-methoxy-N-methylbenzamide

Objective: Rapid coupling utilizing standard, cost-effective catalytic systems.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 3-bromo-5-methoxy-N-methylbenzamide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Sparge the mixture with Argon for 15 minutes.

    • Validation Gate 1 (Atmosphere Integrity): Ensure vigorous bubbling during sparging. Oxygen contamination will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) black.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat to 80 °C for 4 hours.

  • In-Process Monitoring:

    • Validation Gate 2 (LC-MS): At t = 2h, sample the reaction. Look for the disappearance of the starting material mass ([M+H]⁺ for the bromo-isotope pattern) and the appearance of the coupled product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Validation Gate 3 (NMR Verification): In the ¹H NMR spectrum, confirm the retention of the N-methyl doublet (~2.8 ppm) and methoxy singlet (~3.8 ppm), alongside the integration of new aromatic protons from the boronic acid partner.

Protocol B: Suzuki Coupling of 3-Chloro-5-methoxy-N-methylbenzamide

Objective: Overcoming the high BDE barrier using advanced ligand architecture.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 3-chloro-5-methoxy-N-methylbenzamide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Note the increased equivalents of boronic acid to compensate for potential protodeboronation at higher temperatures.

  • Solvent & Degassing: Add 1,4-Dioxane/H₂O (10:1). Sparge with Argon for 20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Validation Gate 1 (Catalyst Activation): Upon heating to 100 °C, observe the color shift from deep purple/red (Pd₂(dba)₃) to a pale yellow/orange, indicating the successful formation of the active monomeric Pd(0)-XPhos complex.

  • Reaction Execution: Maintain at 100 °C for 16 hours.

  • In-Process Monitoring:

    • Validation Gate 2 (LC-MS): At t = 8h, verify that oxidative addition is occurring. If starting material remains completely unreacted, verify that the base has not crashed out of solution (Dioxane/H₂O ratios are critical for K₃PO₄ solubility).

  • Workup & Purification: Follow the same extraction and purification steps as Protocol A.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides Source: Thieme-connect URL
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: NIH URL
  • A Technical Guide to the Differential Reactivity of C-Br and C-Cl Source: Benchchem URL

Sources

Comparative

LC-MS Quantitative Analysis of 3-Bromo-5-methoxy-N-methylbenzamide: A Methodological Comparison Guide

Executive Summary The accurate quantification of halogenated aromatic building blocks and pharmaceutical intermediates, such as 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9)[1], in complex biological matrices i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated aromatic building blocks and pharmaceutical intermediates, such as 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9)[1], in complex biological matrices is a critical bottleneck in preclinical pharmacokinetics. Traditional reversed-phase liquid chromatography (RPLC) methods often struggle with matrix-induced ion suppression and isobaric interferences.

This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) C18 column against a modern Superficially Porous Particle (SPP) Biphenyl column [2]. By coupling orthogonal π−π chromatographic selectivity with a self-validating Mass Spectrometry (MS/MS) strategy that exploits the natural isotopic signature of bromine[3], we demonstrate a highly robust, ICH M10-compliant workflow for trace-level quantification[4].

Molecular Profiling & Analytical Challenges

To design a self-validating analytical system, one must first understand the physicochemical causality dictated by the molecule's structure.

  • Structure & Interactions: 3-Bromo-5-methoxy-N-methylbenzamide features an electron-rich aromatic ring, a polar amide moiety, and a heavy halogen atom.

  • The Bromine Isotopic Advantage: Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 relative abundance[3]. In positive Electrospray Ionization (ESI+), this generates a distinct [M+H] + precursor doublet at m/z 244.0 and 246.0.

  • The Challenge: When extracting this compound from rat or human plasma, endogenous phospholipids often co-elute on standard aliphatic (C18) stationary phases, leading to severe signal quenching (ion suppression) in the MS source. Furthermore, structural isomers (e.g., 4-bromo-3-methoxy derivatives) are notoriously difficult to resolve using purely dispersive hydrophobic interactions.

Methodological Comparison: Biphenyl SPP vs. Traditional C18

Why does the Biphenyl column outperform C18 for this specific analyte? The answer lies in the interaction mechanisms. While C18 relies solely on dispersive hydrophobic forces, the Biphenyl stationary phase engages in π−π interactions with the analyte's aromatic ring and dipole-dipole interactions with the amide group[2][5].

This orthogonal retention mechanism selectively retains the aromatic benzamide longer than aliphatic matrix components, shifting the analyte out of the critical ion suppression zone.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the two approaches under identical mobile phase conditions (Methanol/Water with 0.1% Formic Acid).

Performance MetricAlternative: Traditional C18 (FPP, 3.0 µm)Product: Optimized Biphenyl (SPP, 2.7 µm)
Retention Time (min) 1.853.42
Peak Asymmetry (Tf) 1.42 (Significant Tailing)1.05 (Highly Symmetrical)
Matrix Effect (%) 68% (Severe Ion Suppression)96% (Minimal Interference)
Isomeric Resolution (Rs) 0.9 (Co-elution with isomers)2.8 (Baseline Resolution)
LLOQ (ng/mL) 2.500.25

Data Interpretation: The SPP Biphenyl column delivers a 10-fold improvement in the Lower Limit of Quantification (LLOQ) purely by resolving the analyte away from suppressing matrix lipids, demonstrating that chromatographic selectivity is just as critical as MS sensitivity.

Self-Validating MRM Strategy

Trustworthiness in bioanalysis requires built-in fail-safes. By monitoring parallel Multiple Reaction Monitoring (MRM) transitions for both the 79 Br and 81 Br precursor ions, we create a self-validating detection system[3]. If a peak is a true positive, the quantifier and qualifier transitions will perfectly mirror the ~1:1 isotopic ratio. Any deviation instantly flags matrix interference or a false positive.

MRM_Logic cluster_isotopes Natural Isotopic Doublet (~1:1) P1 Precursor Ion [M+H]+ C9H11BrNO2+ I79 ^79Br Precursor m/z 244.0 P1->I79 I81 ^81Br Precursor m/z 246.0 P1->I81 F79 Quantifier Fragment m/z 213.0 I79->F79 CID (-31 Da: Loss of Methylamine) F81 Qualifier Fragment m/z 215.0 I81->F81 CID (-31 Da: Loss of Methylamine)

Self-validating MRM transition logic leveraging the natural Bromine isotopic doublet.

ICH M10 Compliant Experimental Protocol

The following step-by-step methodology is designed to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation guideline[4].

Workflow S1 Plasma Sample Protein Precipitation S2 LC Separation SPP Biphenyl Column S1->S2 S3 ESI+ MS/MS Isotope-Coupled MRM S2->S3 S4 Data Validation ICH M10 Compliance S3->S4

LC-MS/MS analytical workflow and ICH M10 validation pathway.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (spiked with analyte or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled analog or structurally similar halogenated benzamide).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: Chromatographic Conditions
  • Column: SPP Biphenyl, 50 x 2.1 mm, 2.7 µm (e.g., Raptor Biphenyl)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile to maximize π−π selectivity on biphenyl phases).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

Step 3: Mass Spectrometry (ESI+ MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500 °C.

  • Transitions:

    • Quantifier: m/z 244.0 213.0 (Collision Energy: 22 eV)

    • Qualifier: m/z 246.0 215.0 (Collision Energy: 22 eV)

Step 4: ICH M10 Validation Criteria Check

To ensure regulatory compliance, the method must be validated against the following ICH M10 parameters[4]:

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be 15% for Quality Control (QC) samples, and 20% at the LLOQ.

  • Matrix Effect: Evaluated using 6 independent lots of blank plasma. The Matrix Factor (MF) coefficient of variation must be 15%.

  • Calibration Curve: Must utilize a linear, 1/x 2 weighted regression model with an R2≥0.99 .

Conclusion

For the LC-MS quantification of 3-Bromo-5-methoxy-N-methylbenzamide, relying on default C18 methodologies introduces severe risks of matrix suppression and isomeric interference. Upgrading to an SPP Biphenyl column actively leverages the molecule's aromaticity for superior separation, while exploiting the bromine isotopic doublet in the MS/MS method provides an elegant, self-validating mechanism that ensures absolute confidence in bioanalytical data integrity.

References

  • BLDpharm. (n.d.). 56375-85-0 | 4-Bromo-3,5-dihydroxy-N-methylbenzamide - BLDpharm (Contains catalog data for 3-Bromo-5-methoxy-N-methylbenzamide CAS 2211082-88-9).
  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal.
  • Thames Restek. (n.d.). Raptor Biphenyl LC Columns Brochure.
  • Benchchem. (n.d.). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.

Sources

Validation

Spectroscopic characterization comparison of substituted bromobenzamides

Spectroscopic Characterization Comparison of Substituted Bromobenzamides: A Technical Guide for Isomeric Differentiation Executive Summary Substituted bromobenzamides (ortho-, meta-, and para-bromobenzamide) are critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization Comparison of Substituted Bromobenzamides: A Technical Guide for Isomeric Differentiation

Executive Summary

Substituted bromobenzamides (ortho-, meta-, and para-bromobenzamide) are critical building blocks in cross-coupling reactions, active pharmaceutical ingredient (API) synthesis, and materials science. While their molecular weights are identical, the positional isomerism of the bromine atom fundamentally alters their electronic distribution, steric landscape, and solid-state packing. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; it explores the mechanistic causality behind the spectroscopic shifts of these isomers and provides self-validating analytical protocols for their unambiguous differentiation.

Mechanistic Causality in Spectroscopic Signatures

The structural elucidation of bromobenzamides relies heavily on understanding how the position of the halogen influences the amide group.

1. Steric Hindrance and Rotational Barriers (NMR Spectroscopy) The amide bond (C-N) possesses significant partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. In 2-bromobenzamide , the bulky bromine atom at the ortho position physically impedes the coplanarity of the amide group with the aromatic ring. This steric clash increases the rotational barrier around the C(O)-N bond. When analyzed in strongly hydrogen-bonding solvents, this restricted rotation causes the two protons of the -NH₂ group to become highly non-equivalent on the NMR timescale, appearing as distinct resonances[1].

2. Intermolecular Hydrogen Bonding (FT-IR Spectroscopy) In the solid state, primary amides form robust, highly ordered hydrogen-bonded dimers or polymeric chains[2]. The efficiency of this crystal packing is dictated by molecular symmetry. 4-Bromobenzamide , being highly symmetrical, packs densely. This dense packing shortens the intermolecular hydrogen bonds, leading to a stronger withdrawal of electron density from the C=O bond. Consequently, we observe a bathochromic shift (lower frequency) in the Amide I (C=O) stretching vibration for the para-isomer compared to the more sterically hindered ortho-isomer.

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic data for the three primary bromobenzamide isomers, highlighting the diagnostic shifts required for identification[3].

Table 1: High-Resolution ¹H and ¹³C NMR Chemical Shifts

Note the profound impact of solvent selection on the resolution of the amide (-NH₂) protons.

IsomerSolvent¹H NMR Aromatic Region (δ, ppm)¹H NMR Amide (-NH₂) (δ, ppm)¹³C NMR Carbonyl (C=O) (δ, ppm)
2-Bromobenzamide CDCl₃7.65–7.60 (m, 2H), 7.38 (dt, 1H), 7.30 (dt, 1H)6.17 (s, 2H, broad)169.3
3-Bromobenzamide CDCl₃7.82 (t, 1H), 7.68 (td, 1H), 7.51 (qd, 1H), 7.39 (t, 1H)6.02 (s, 2H, broad)168.1
4-Bromobenzamide DMSO-d₆7.81 (d, 2H), 7.66 (d, 2H)8.04 (s, 1H), 7.46 (s, 1H)167.4
Table 2: Diagnostic FT-IR Vibrational Frequencies (Solid State)

Values are representative of neat crystalline powders analyzed via ATR-FTIR[2].

Isomerν(N-H) Asymmetric (cm⁻¹)ν(N-H) Symmetric (cm⁻¹)ν(C=O) Amide I (cm⁻¹)ν(C-Br) Stretch (cm⁻¹)
2-Bromobenzamide ~3350~31801665 - 16801020 - 1040
3-Bromobenzamide ~3360~31901660 - 16751060 - 1070
4-Bromobenzamide ~3380~32001650 - 16651065 - 1080

Logical Workflow Visualization

G A Bromobenzamide Isomers (o-, m-, p-) B Sample Preparation & Matrix Selection A->B C High-Resolution NMR (DMSO-d6 / CDCl3) B->C Dissolution Strategy D ATR-FTIR Spectroscopy (Solid State) B->D Direct Crystal Analysis E Evaluate C(O)-NH2 Rotational Hindrance C->E Chemical Shifts & Coupling F Analyze Amide I/II Bands & H-Bonding Network D->F Vibrational Modes G Unambiguous Isomer Identification E->G F->G

Spectroscopic workflow for the structural elucidation of bromobenzamide isomers.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and a built-in quality control checkpoint.

Protocol 1: High-Resolution NMR Acquisition

Objective: Resolve the aromatic coupling patterns and the non-equivalent amide protons.

  • Sample Preparation: Accurately weigh 15–20 mg of the bromobenzamide isomer.

  • Solvent Selection (The Causality): Dissolve the sample in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for amide resolution).

    • Why DMSO-d₆? Benzamides form strong intermolecular hydrogen bonds. CDCl₃ preserves transient dimeric interactions, leading to rapid proton exchange and a single, broad -NH₂ peak (as seen in Table 1 for 2- and 3-bromo). DMSO-d₆ is a strong hydrogen-bond acceptor that completely disrupts solute-solute H-bonding, isolating the monomer. This isolation slows the proton exchange rate, allowing the intrinsic rotational barrier of the C(O)-N partial double bond to be observed as two distinct, sharp N-H singlets[1].

  • Acquisition: Transfer to a 5 mm NMR tube and acquire standard ¹H (400 MHz, 16 scans) and ¹³C (101 MHz, 512 scans) spectra at 298 K.

  • Validation Checkpoint: Integrate the aromatic region and compare it to the amide region. The ratio must be exactly 4:2. If the amide integration is <1.8 or appears as a broad baseline hump, trace water in the DMSO-d₆ is catalyzing proton exchange. The protocol self-invalidates; you must re-prepare the sample using a freshly opened ampoule of anhydrous deuterated solvent.

Protocol 2: ATR-FTIR Vibrational Analysis

Objective: Map the solid-state hydrogen bonding network without matrix interference.

  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect an ambient background spectrum.

  • Sample Application (The Causality): Place 2–5 mg of the neat crystalline powder directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Why ATR over KBr pellets? Potassium bromide is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching band around 3400 cm⁻¹. This artifact perfectly masks the critical symmetric and asymmetric N-H stretching frequencies of the primary amide[2]. ATR completely eliminates this matrix interference, providing a true representation of the crystal lattice.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Validation Checkpoint: Inspect the Amide I band (C=O stretch). It must fall strictly between 1650–1690 cm⁻¹. If the primary carbonyl peak shifts above 1700 cm⁻¹, the sample has likely undergone partial hydrolysis to the corresponding bromobenzoic acid. The protocol self-invalidates, and the batch must be recrystallized before further use[4].

References

  • Highly efficient synthesis of primary amides via aldoximes rearrangement in water under air atmosphere catalyzed by... - RSC Advances. 3

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PubMed / MDPI. 1

  • The Infrared Spectra of Primary Acid Amides - Iowa State University Digital Repository. 2

  • Spectroscopic Comparison: N-Bromobenzamide and Its Precursors, Benzamide and Bromine - Benchchem. 4

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Bromo-5-methoxy-N-methylbenzamide: Personal Protective Equipment and Disposal

Understanding the Risks: A Structural-Activity Perspective The potential hazards of 3-Bromo-5-methoxy-N-methylbenzamide can be inferred from its chemical structure. Aromatic amides can cause skin and eye irritation.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Structural-Activity Perspective

The potential hazards of 3-Bromo-5-methoxy-N-methylbenzamide can be inferred from its chemical structure. Aromatic amides can cause skin and eye irritation.[1][2] Brominated organic compounds are a class of chemicals that can be persistent in the environment and may have toxic effects, including potential carcinogenicity and reproductive toxicity.[3][4][5] The presence of a methoxy group on the aromatic ring can also influence the compound's reactivity and metabolic pathways. Therefore, a conservative approach to PPE is warranted.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling 3-Bromo-5-methoxy-N-methylbenzamide. The following table outlines the recommended PPE, and the subsequent sections provide a detailed explanation of each component.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use. Gloves should be changed frequently, especially if contamination is suspected.[1][6][7] When working with solvents, consult a glove compatibility chart.
Body Protection Laboratory CoatA standard, flame-resistant lab coat should be worn to protect skin and clothing from accidental spills. The coat should be fully buttoned.[6][8]
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. When weighing out the powder or when adequate ventilation is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[7][9]
Foot Protection Closed-toe ShoesMust be worn at all times in the laboratory to protect against spills and falling objects.[8]
Eye and Face Protection: The First Line of Defense

Given the potential for eye irritation from aromatic amides, robust eye protection is non-negotiable.[2] Safety goggles that provide a complete seal around the eyes are essential. For procedures with a higher risk of splashing, such as when dissolving the compound or during extractions, a face shield worn over safety goggles offers an additional layer of protection.[1]

Hand Protection: Preventing Dermal Exposure

Nitrile gloves are recommended for their broad chemical resistance.[7] It is imperative to follow proper glove-doffing procedures to avoid contaminating the skin. After handling the compound, gloves should be disposed of as chemical waste. Always wash your hands thoroughly with soap and water after removing your gloves.[1]

Body Protection: Shielding from Spills

A laboratory coat protects your street clothes and underlying skin from contamination. A flame-resistant coat is a good practice in a chemical laboratory setting. Ensure the sleeves are of an appropriate length to cover the wrists.[6]

Respiratory Protection: Guarding Against Inhalation

As 3-Bromo-5-methoxy-N-methylbenzamide is likely a solid, inhalation of airborne powder is a primary concern. Whenever possible, handle the compound in a certified chemical fume hood to minimize airborne particles. If a fume hood is not available, or when weighing the compound, a dust mask or a fitted respirator should be used.[7][9] The choice between a dust mask and a respirator depends on the quantity of material being handled and the ventilation conditions.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is critical to minimizing risks.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood or a designated containment area.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If a significant amount of dust is generated, stop work and re-evaluate the containment and respiratory protection measures.

  • In-use :

    • Clearly label all containers with the compound's name and any known hazards.

    • Keep containers closed when not in use.

    • Be mindful of potential ignition sources if working with flammable solvents.

  • Spill Response :

    • In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Bromo-5-methoxy-N-methylbenzamide and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Solid Waste : Collect all solid waste, including contaminated gloves, paper towels, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of any solutions containing the compound in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 3-Bromo-5-methoxy- N-methylbenzamide CheckQuantity Small or Large Quantity? Start->CheckQuantity CheckVentilation Adequate Ventilation? CheckQuantity->CheckVentilation Small FaceShield Add Face Shield CheckQuantity->FaceShield Large Respirator Use Respirator CheckVentilation->Respirator No DustMask Use Dust Mask CheckVentilation->DustMask Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Proceed Proceed with Caution BasePPE->Proceed FaceShield->CheckVentilation Respirator->BasePPE DustMask->BasePPE

Caption: PPE Selection Workflow for Handling 3-Bromo-5-methoxy-N-methylbenzamide.

By adhering to these guidelines, researchers can safely handle 3-Bromo-5-methoxy-N-methylbenzamide, protecting themselves and their colleagues while advancing their scientific endeavors.

References

  • Area, S. (n.d.). Brominated Flame Retardants Hazards.
  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 3-BroMo-N-Methoxy-N-Methyl-5-nitrobenzaMide — Chemical Substance Information.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Synquest Labs. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Unknown. (n.d.). 3 - SAFETY DATA SHEET.
  • Unknown. (n.d.). Personal Protective Equipment Selection Guide.
  • Unknown. (n.d.). What are the Health and Safety Guidelines for Using Amines?

Sources

© Copyright 2026 BenchChem. All Rights Reserved.